molecular formula C7H7BrN2O3 B149793 2-Bromo-3-ethoxy-6-nitropyridine CAS No. 137347-01-4

2-Bromo-3-ethoxy-6-nitropyridine

Cat. No.: B149793
CAS No.: 137347-01-4
M. Wt: 247.05 g/mol
InChI Key: XUPDQAUCKKHVRY-UHFFFAOYSA-N
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Description

2-Bromo-3-ethoxy-6-nitropyridine, also known as this compound, is a useful research compound. Its molecular formula is C7H7BrN2O3 and its molecular weight is 247.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37698. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-ethoxy-6-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O3/c1-2-13-5-3-4-6(10(11)12)9-7(5)8/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPDQAUCKKHVRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30284573
Record name 2-bromo-3-ethoxy-6-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30284573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137347-01-4
Record name 2-bromo-3-ethoxy-6-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30284573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Bromo-3-ethoxy-6-nitropyridine CAS 137347-01-4 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Bromo-3-ethoxy-6-nitropyridine (CAS 137347-01-4): Properties, Synthesis, and Applications

Introduction

This compound is a substituted pyridine derivative that serves as a valuable building block in synthetic organic chemistry. Its unique arrangement of electron-donating (ethoxy) and electron-withdrawing (nitro, bromo) groups on an already electron-deficient pyridine ring imparts a distinct reactivity profile. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, reactivity, and synthetic utility. The information presented herein is synthesized from established chemical principles and data from structurally analogous compounds, providing a robust framework for its application in research and development.

Part 1: Physicochemical and Spectroscopic Characterization

While extensive experimental data for this specific compound is not widely published, its core properties can be reliably predicted based on its structure and comparison with close analogs.

Table 1: Physicochemical Properties of this compound

Property Value / Description Source / Rationale
CAS Number 137347-01-4 [1]
Molecular Formula C₇H₇BrN₂O₃ Calculated
Molecular Weight 247.05 g/mol Calculated
Appearance Expected to be a yellow or off-white solid Inferred from analogs like 2-amino-5-bromo-3-nitropyridine[2]
Melting Point Not specified, but expected to be a solid at room temperature Inferred from analogs like 2-Bromo-3-nitropyridine (122-125 °C)

| Solubility | Likely soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Dimethylformamide (DMF) | General property of similar organic compounds |

Structural Elucidation and Spectroscopic Profile

The definitive identification of this compound relies on a combination of spectroscopic techniques. Below are the predicted data based on established principles of spectroscopy.[3][4]

Figure 1: Chemical Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethoxy group and the two aromatic protons.

    • An upfield triplet (~1.4-1.6 ppm) for the methyl (-CH₃) protons.

    • A quartet (~4.2-4.5 ppm) for the methylene (-CH₂-) protons.

    • Two doublets in the aromatic region (~7.5-8.5 ppm) corresponding to the two protons on the pyridine ring, with coupling constants typical for ortho-protons.

  • ¹³C NMR: The carbon NMR will display seven distinct signals corresponding to each unique carbon atom in the molecule. The carbon attached to the bromine (C2) and the nitro group (C6) would be significantly influenced by these substituents.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.[4]

  • ~3100-3000 cm⁻¹: C-H stretching from the aromatic ring.

  • ~2980-2850 cm⁻¹: C-H stretching from the aliphatic ethoxy group.

  • ~1580-1610 cm⁻¹: C=C and C=N stretching from the pyridine ring.

  • ~1530-1550 cm⁻¹ (asymmetric) and ~1340-1360 cm⁻¹ (symmetric): Strong absorptions characteristic of the N-O stretching of the nitro group.

  • ~1250-1200 cm⁻¹: C-O stretching from the ethoxy ether linkage.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and formula.[5]

  • The molecular ion peak (M⁺) will appear at m/z corresponding to the molecular weight.

  • A key feature will be the isotopic pattern of bromine, showing two peaks of nearly equal intensity (M⁺ and M+2⁺) corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Part 2: Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the electronic interplay of its substituents on the pyridine core. The pyridine ring itself is electron-deficient due to the electronegativity of the nitrogen atom.[6] This is further amplified by the strong electron-withdrawing nitro group at the 6-position and the inductive effect of the bromine at the 2-position. These factors make the C2 and C6 positions highly electrophilic and susceptible to nucleophilic attack.[6]

Key Synthetic Transformations

This compound is an excellent substrate for two major classes of reactions pivotal in modern medicinal chemistry:

  • Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the 2-position is exceptionally activated for SNAr. The ring nitrogen and the para-nitro group effectively stabilize the negative charge of the Meisenheimer intermediate formed during the reaction.[6] This allows for the facile displacement of the bromide by a wide range of nucleophiles, including amines, alcohols, and thiols, to forge new C-N, C-O, and C-S bonds.

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is a classic handle for cross-coupling reactions such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira reactions. These transformations enable the formation of C-C, C-N, and C-O bonds, allowing for the introduction of diverse aryl, alkyl, and amino groups at the 2-position. The proximity of the bromine to the ring nitrogen can influence the oxidative addition step, making it a reactive partner in these catalytic cycles.[6]

reactivity_profile Figure 2: Key Reactivity Pathways cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Palladium-Catalyzed Cross-Coupling start_snar This compound product_snar 2-Substituted-3-ethoxy-6-nitropyridine start_snar->product_snar Displacement of Bromine reagent_snar Nucleophile (e.g., R-NH₂) reagent_snar->product_snar start_cc This compound product_cc 2-Aryl/Alkyl-3-ethoxy-6-nitropyridine start_cc->product_cc C-C Bond Formation reagent_cc Coupling Partner (e.g., R-B(OH)₂) reagent_cc->product_cc catalyst Pd Catalyst + Base catalyst->start_cc

Figure 2: Key Reactivity Pathways for Synthetic Functionalization

Part 3: Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A plausible synthetic route can be designed based on established transformations of pyridine rings. One logical approach involves the nitration of a suitable bromo-ethoxy-pyridine precursor. The directing effects of the existing substituents are critical. The ethoxy group is an ortho-, para-director, while the ring nitrogen deactivates the ring towards electrophilic substitution. Nitration would likely be directed to the 6-position, which is para to the activating ethoxy group and meta to the deactivating bromo group.

synthetic_pathway Figure 3: Proposed Synthetic Scheme start 2-Bromo-3-ethoxypyridine (Starting Material) product This compound (Final Product) start->product Electrophilic Nitration reagents Nitrating Agent (e.g., HNO₃ / H₂SO₄) reagents->product

Figure 3: Proposed Synthetic Scheme via Electrophilic Nitration
General Protocol for Spectroscopic Analysis

To ensure structural integrity, the following generalized protocols should be followed.[3]

Objective: To confirm the identity and purity of synthesized this compound.

Workflow Diagram:

analysis_workflow Figure 4: Spectroscopic Analysis Workflow sample_prep Sample Preparation (~5-10 mg dissolved in deuterated solvent) nmr NMR Analysis (¹H and ¹³C) sample_prep->nmr ir IR Analysis (Solid on ATR) sample_prep->ir ms MS Analysis (ESI or EI) sample_prep->ms interpretation Data Interpretation (Compare to predicted values) nmr->interpretation ir->interpretation ms->interpretation confirmation Structure Confirmation interpretation->confirmation

Figure 4: General Workflow for Spectroscopic Analysis

Step-by-Step Methodology:

  • Sample Preparation (NMR):

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean NMR tube.

    • Ensure the sample is fully dissolved before analysis.

  • ¹H and ¹³C NMR Acquisition:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a standard ¹H NMR spectrum, ensuring the spectral width covers the expected chemical shift range (0-10 ppm).

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Process the data (Fourier transform, phase correction, and baseline correction) and integrate the proton signals.

  • Infrared (IR) Spectroscopy Acquisition:

    • Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).[3]

  • Mass Spectrometry (MS) Acquisition:

    • Employ a mass spectrometer capable of accurate mass measurements (e.g., Time-of-Flight or Quadrupole).

    • Introduce the sample via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[3]

    • Acquire the mass spectrum and analyze the molecular ion peak and the characteristic bromine isotopic pattern.

Part 4: Safety, Handling, and Storage

As no specific Material Safety Data Sheet (MSDS) is publicly available for this compound, safety precautions must be based on data from structurally similar hazardous compounds like 2-Bromo-3-nitropyridine and other brominated nitroaromatics.

Table 2: Summary of Anticipated Hazards

Hazard Class Description GHS Statements (Anticipated)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled. H302, H312, H332[7]
Skin Irritation Causes skin irritation. H315[8][7]
Eye Irritation Causes serious eye irritation. H319[8][7]

| Respiratory Irritation | May cause respiratory irritation. | H335[8][7] |

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[9]

    • Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Inspect gloves for integrity before use.[10][11]

    • Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator with an appropriate cartridge.[12]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8]

First Aid Measures

These measures are based on protocols for similar chemicals and should be followed pending medical advice.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[12][13]

  • Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service.[10]

Conclusion

This compound is a highly functionalized pyridine derivative with significant potential as a versatile intermediate in organic synthesis. Its activated C-Br bond is amenable to a wide array of transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, making it a valuable tool for constructing complex molecular architectures. A thorough understanding of its predicted spectroscopic properties, reactivity, and stringent adherence to safety protocols based on analogous compounds is essential for its effective and safe utilization in research and drug development.

References

  • PubChem. (n.d.). 2-Bromo-3-methoxy-6-nitropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
  • Esselman, B. J., & Hill, N. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (2024). 2-Bromopyridine Safety Data Sheet. Retrieved from [Link]

  • MDPI. (2024). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

  • University of Calcutta. (n.d.). SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Bromo-3-ethoxy-6-nitropyridine: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-ethoxy-6-nitropyridine is a highly functionalized heterocyclic compound that has garnered significant interest as a versatile building block in medicinal chemistry. Its unique arrangement of a reactive bromine atom, an ethoxy group, and a nitro group on a pyridine core provides a scaffold ripe for selective chemical modifications. This guide offers a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutics. The strategic positioning of its functional groups makes it an invaluable intermediate for creating complex molecular architectures, particularly in the realm of kinase inhibitor synthesis.

Molecular and Physicochemical Properties

This compound is characterized by the molecular formula C7H7BrN2O3 and a molecular weight of approximately 247.05 g/mol . A summary of its key identifiers and properties is provided in the table below.

PropertyValue
Molecular Formula C7H7BrN2O3
Molecular Weight 247.05 g/mol
CAS Number 137347-01-4[1]
Appearance Expected to be a solid
Solubility Likely soluble in common organic solvents

Synthesis and Reaction Mechanisms

A plausible synthetic route would start from a commercially available hydroxypyridine, followed by bromination, nitration, and finally etherification. The order of these steps is crucial to control regioselectivity and achieve the desired isomer.

A general workflow for the synthesis of 2-bromo-3-alkoxy-6-nitropyridines is depicted in the following diagram:

G cluster_0 Synthesis Workflow Start 3-Hydroxypyridine Step1 Bromination Start->Step1 Intermediate1 2-Bromo-3-hydroxypyridine Step1->Intermediate1 Step2 Nitration Intermediate1->Step2 Intermediate2 2-Bromo-3-hydroxy-6-nitropyridine Step2->Intermediate2 Step3 Ethylation Intermediate2->Step3 End This compound Step3->End

Caption: A generalized synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis of a 2-Bromo-3-alkoxypyridine

The following protocol for the synthesis of the analogous 2-bromo-3-methoxypyridine provides a solid foundation for the preparation of the ethoxy derivative. The key difference would be the use of an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in the final step.

Step 1: Bromination of 3-Hydroxypyridine A solution of 3-hydroxypyridine in an aqueous basic solution is treated with bromine at a controlled temperature to yield 2-bromo-3-hydroxypyridine.

Step 2: Nitration of 2-Bromo-3-hydroxypyridine The resulting 2-bromo-3-hydroxypyridine is carefully nitrated using a mixture of nitric and sulfuric acid at low temperatures to introduce the nitro group at the 6-position.

Step 3: O-Ethylation of 2-Bromo-3-hydroxy-6-nitropyridine The hydroxyl group of 2-bromo-3-hydroxy-6-nitropyridine is then alkylated using an ethylating agent in the presence of a base (e.g., potassium carbonate or sodium hydride) in a suitable solvent like DMF or acetone to afford the final product, this compound.

Applications in Drug Development

The trifunctional nature of this compound makes it a valuable synthon for the construction of complex, biologically active molecules. The bromine atom at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern medicinal chemistry for forming carbon-carbon bonds.[2][3]

Role in Kinase Inhibitor Synthesis

Substituted pyridines are prevalent scaffolds in a wide array of kinase inhibitors, which are a critical class of drugs for the treatment of cancer and other diseases.[4] The 2-bromo-3-alkoxypyridine core can serve as a key intermediate in the synthesis of these inhibitors. The bromine atom allows for the introduction of various aryl or heteroaryl groups via Suzuki coupling, which can be designed to interact with specific residues in the kinase active site. The alkoxy group can influence the compound's solubility, metabolic stability, and electronic properties, which are all crucial for its pharmacokinetic and pharmacodynamic profile.

The general utility of bromo-pyridines in the synthesis of kinase inhibitors is well-established.[5] For instance, related bromo-pyrimidine analogs have been investigated as tyrosine kinase inhibitors.[4] The strategic placement of the substituents on the this compound ring makes it an attractive starting material for the development of novel inhibitors targeting a range of kinases.

The workflow for utilizing this intermediate in a typical Suzuki coupling reaction is illustrated below:

G cluster_1 Suzuki Coupling Workflow Start This compound Reaction Suzuki Coupling Start->Reaction Reactant Aryl/Heteroaryl Boronic Acid Reactant->Reaction Catalyst Pd Catalyst & Base Catalyst->Reaction Product Coupled Product (Kinase Inhibitor Precursor) Reaction->Product

Caption: A schematic of the Suzuki coupling reaction utilizing this compound.

Safety and Handling

Based on data for structurally similar compounds, this compound should be handled with care in a well-ventilated laboratory fume hood.[6] It is predicted to be harmful if swallowed, and to cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound.

Hazard Statements (Predicted):

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

For detailed safety information, it is recommended to consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a key heterocyclic intermediate with significant potential in the field of drug discovery and development. Its well-defined and reactive functional groups provide medicinal chemists with a versatile platform for the synthesis of novel and complex molecules, particularly in the pursuit of new kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

  • PubChem. 2-Bromo-3-methoxy-6-nitropyridine. National Center for Biotechnology Information. [Link]

  • Al-Suhaimi, K. S., et al. (2019). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 12(8), 3647-3660.
  • Google Patents. (2013). Preparation method of 2-bromo-3-methoxypyridine. CN103483247B.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
  • Google Patents. (2015).

Sources

Strategic Functionalization of Bromo-Nitro-Pyridines: A Modular Scaffold Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine derivatives bearing both bromo and nitro functionalities represent a "privileged scaffold" in medicinal chemistry. These molecules offer a unique duality: the nitro group (


) acts as a potent electron-withdrawing group (EWG) that activates the ring for nucleophilic aromatic substitution (

), while the bromo group (

) serves as a reliable handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide details the strategic manipulation of these orthogonal reactive sites. By controlling reaction conditions, researchers can selectively functionalize specific positions, enabling the rapid synthesis of complex heterocyclic cores such as azaindoles, imidazopyridines, and pyrrolopyridines.

Structural & Electronic Properties: The "Activation" Logic

The reactivity of bromo-nitro-pyridines is dictated by the positional relationship between the nitrogen heteroatom, the nitro group, and the bromine atom.

Electronic Push-Pull Mechanisms
  • The Pyridine Nitrogen: Inductively withdraws electrons, making the C2 and C4 positions electron-deficient.

  • The Nitro Group: A strong resonance withdrawer.[1] When located ortho or para to a leaving group (Br), it dramatically lowers the energy barrier for

    
     by stabilizing the Meisenheimer complex intermediate.
    
  • The Bromine Atom: A weak deactivator but an excellent leaving group for both nucleophilic displacement and oxidative addition (Pd-catalysis).

Reactivity Divergence (Isomer Dependence)
  • 2-Bromo-3-nitropyridine: The nitro group at C3 reinforces the natural electron deficiency of C2. This substrate is highly reactive toward

    
     displacement of bromine.
    
  • 3-Bromo-5-nitropyridine: Both substituents are in meta positions relative to the ring nitrogen. This scaffold is less reactive toward

    
     but excellent for selective cross-coupling at the C3-Br position, leaving the nitro group intact for later reduction.
    
Visualization: Reactivity Flowchart

The following diagram illustrates the orthogonal pathways available for 2-bromo-3-nitropyridine .

ReactivityMap Start 2-Bromo-3-nitropyridine SNAr SNAr Displacement (Nucleophile attacks C2) Start->SNAr Path A: Mild Nucleophiles (Amines, Thiols) Suzuki Pd-Catalyzed Coupling (Suzuki/Sonogashira at C2) Start->Suzuki Path B: Pd(0), Boronic Acid (Base sensitive) Reduction Nitro Reduction (Fe/AcOH -> Amine) Start->Reduction Path C: Chemoselective (Retains Br) ProductA 2-Substituted-3-nitropyridine SNAr->ProductA ProductB 2-Aryl-3-nitropyridine Suzuki->ProductB ProductC 2-Bromo-3-aminopyridine Reduction->ProductC

Caption: Orthogonal reaction pathways for 2-bromo-3-nitropyridine. Path A exploits electronic activation; Path C requires chemoselective reduction conditions to avoid debromination.

Synthetic Strategies

Direct nitration of bromopyridines is often low-yielding due to the deactivated ring. The most robust industrial and laboratory route involves the nitration of aminopyridines followed by a Sandmeyer-type transformation.

Route A: The Aminopyridine Pathway (Recommended)

This method avoids the formation of dangerous isomers and allows for scalable synthesis.

  • Nitration: 2-Aminopyridine

    
     2-Amino-3-nitropyridine + 2-Amino-5-nitropyridine (Separable isomers).
    
  • Diazotization/Bromination: Conversion of the amino group to a diazonium salt, followed by displacement with bromide (using CuBr or TBAB).

Route B: Direct Functionalization (Specific Substrates)

For electron-rich pyridines (e.g., methoxy-substituted), direct bromination is possible.

  • Example: 2-Nitro-3-methoxypyridine

    
     2-Bromo-3-methoxypyridine [1].[2]
    

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-5-nitropyridine

This protocol utilizes the Sandmeyer reaction to convert 2-amino-5-nitropyridine into the bromo-derivative. This is preferred over direct bromination for regiocontrol.

Reagents:

  • 2-Amino-5-nitropyridine (1.0 eq)

  • Sodium Nitrite (

    
    , 1.2 eq)
    
  • Hydrobromic acid (

    
    , aq)
    
  • Bromine (

    
    , 2.5 eq) or CuBr (1.1 eq)
    

Step-by-Step Methodology:

  • Solubilization: Dissolve 2-amino-5-nitropyridine (13.9 g, 100 mmol) in

    
     aqueous HBr (100 mL) in a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer.
    
  • Cooling: Cool the orange suspension to

    
     using an acetone/ice bath. Ensure the temperature remains below 
    
    
    
    throughout the next step.
  • Diazotization: Add sodium nitrite (8.3 g, 120 mmol) dissolved in water (20 mL) dropwise over 30 minutes. The solution will darken as the diazonium salt forms. Stir for an additional 30 minutes at

    
    .
    
  • Bromination (Sandmeyer): Caution: Exothermic. Slowly add liquid bromine (

    
    ) (12.8 mL, 250 mmol) dropwise (maintaining 
    
    
    
    ). Alternatively, add a solution of CuBr in HBr for a classic Sandmeyer.
  • Decomposition: Allow the mixture to warm to room temperature, then heat to

    
     for 1 hour to ensure nitrogen evolution is complete.
    
  • Workup: Pour the reaction mixture onto crushed ice (500 g). Neutralize carefully with solid

    
     or 
    
    
    
    pellets to pH 8.
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with saturated sodium thiosulfate (to remove excess 
    
    
    
    ) and brine.
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes/EtOAc 9:1).
    

Yield: Typically 60-75% as a yellow solid.

Protocol 2: Chemoselective Reduction of Nitro Group (Retaining Bromine)

Reducing the nitro group without debrominating (cleaving the C-Br bond) is critical. Hydrogenation with Pd/C often leads to debromination. Iron/Acetic acid is the gold standard for this selectivity [2].

Reagents:

  • 2-Bromo-5-nitropyridine (1.0 eq)

  • Iron powder (Fe, 325 mesh, 5.0 eq)

  • Acetic Acid (glacial) / Ethanol (1:4 ratio)

Methodology:

  • Dissolve 2-bromo-5-nitropyridine (10 mmol) in Ethanol (40 mL) and Acetic Acid (10 mL).

  • Add Iron powder (50 mmol) in one portion.

  • Heat to

    
     (reflux) with vigorous stirring for 2 hours. Monitor by TLC (the amine is usually more polar and fluorescent).
    
  • Filtration: Cool to room temperature. Filter through a pad of Celite to remove iron residues. Wash the pad with Ethyl Acetate.

  • Neutralization: Concentrate the filtrate. Redissolve in EtOAc and wash with saturated

    
     to remove acetic acid.
    
  • Isolation: Dry organic layer (

    
    ) and concentrate to afford 2-bromo-5-aminopyridine.
    

Comparative Data: Reduction Methods

The following table summarizes the chemoselectivity of various reduction methods applied to bromo-nitro-pyridines.

Reduction MethodReagentsChemoselectivity (Br retention)YieldNotes
Iron Reduction

Excellent 85-95%Most reliable; easy workup.
Stannous Chloride

Excellent 80-90%Good for small scale; tin waste is toxic.
Catalytic Hydrog.

Poor 40-60%Significant debromination observed.
Raney Nickel

Moderate 60-70%Can be controlled but risky.
Zinc Reduction

Good 75-85%Milder than Fe/AcOH; good for acid-sensitive groups.

Workflow Visualization: Synthesis of Azaindoles

A common application of bromo-nitro-pyridines is the synthesis of azaindoles (pyrrolopyridines). This requires a specific sequence of operations.

AzaindoleSynthesis Start 2-Amino-3-nitropyridine Step1 Step 1: Sandmeyer (Diazotization + CuBr) Start->Step1 Inter1 2-Bromo-3-nitropyridine Step1->Inter1 Step2 Step 2: SNAr Displacement (Reaction with Amine R-NH2) Inter1->Step2 Inter2 2-(R-amino)-3-nitropyridine Step2->Inter2 Step3 Step 3: Nitro Reduction (Fe/AcOH or H2/Ra-Ni) Inter2->Step3 Inter3 2,3-Diaminopyridine deriv. Step3->Inter3 Step4 Step 4: Cyclization (Orthoformate or Carbonyl) Inter3->Step4 Final Imidazo[4,5-b]pyridine (Azabenzimidazole) Step4->Final

Caption: Step-wise construction of the Imidazo[4,5-b]pyridine core starting from 2-amino-3-nitropyridine.

Safety & Handling (Critical)

Working with nitro-pyridines and diazonium intermediates presents significant hazards.

  • Energetic Compounds: Polynitro pyridines are potential explosives. Even mono-nitro derivatives can decompose violently at high temperatures. Always perform Differential Scanning Calorimetry (DSC) before scaling up >10g.

  • Diazonium Salts: In Protocol 1, the diazonium intermediate is unstable. Never allow the diazonium salt to dry out; keep it in solution and cold (

    
    ) until the bromine source is added.
    
  • Skin Sensitization: Halopyridines are potent skin irritants and sensitizers. Double-gloving (Nitrile) is mandatory.

References

  • Preparation method of 2-bromo-3-methoxypyridine. Google Patents, CN103483247B.
  • Nitro Reduction - Common Conditions (Fe/AcOH). Common Organic Chemistry. Available at: [Link]

  • Regioselective functionalization of trisubstituted pyridines using a bromine–magnesium exchange. Chemical Communications, 2013. Available at: [Link]

  • 2,3-Diaminopyridine (Synthesis via 2-amino-5-bromo-3-nitropyridine). Organic Syntheses, Coll. Vol. 5, p.346 (1973). Available at: [Link]

Sources

2-Bromo-3-ethoxy-6-nitropyridine: Technical Safety & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromo-3-ethoxy-6-nitropyridine (CAS: 137347-01-4) is a specialized heterocyclic building block utilized primarily in medicinal chemistry for the synthesis of complex pharmaceutical intermediates.[1][2][3][4] Its structural motif—combining a reactive halogen (bromine) at the C2 position, an alkoxy group at C3, and a nitro group at C6—makes it a versatile scaffold for Nucleophilic Aromatic Substitution (


) and cross-coupling reactions (e.g., Suzuki-Miyaura).

This guide synthesizes critical safety data, physicochemical properties, and handling protocols. Unlike standard MSDS documents, this whitepaper contextualizes the data for research environments, emphasizing the causality between chemical structure and necessary safety controls.

Part 1: Chemical Identity & Physical Profile[5][6]

The physicochemical profile of this compound dictates its behavior in synthesis and its biological interaction. Researchers must treat the "Predicted" values with standard precautionary margins.

Table 1: Physicochemical Specifications
PropertySpecificationTechnical Note
Chemical Name This compoundSystematic IUPAC nomenclature.
CAS Number 137347-01-4 Unique identifier for inventory tracking [1].
Molecular Formula

High nitrogen/oxygen content implies polarity.
Molecular Weight 247.05 g/mol Suitable for fragment-based drug design.
Physical State Solid (Crystalline Powder)Based on structural analogs (e.g., 2-bromo-3-methoxy-6-nitropyridine).
Melting Point 100–130°C (Predicted)Analogous methoxy derivatives melt ~122–125°C [2].
Density 1.574 g/cm³ (Predicted)High density due to bromine substitution [3].
Solubility DMSO, DMF, MethanolPoor water solubility; lipophilic nature (LogP ~1.5–2.0).

Part 2: Hazard Architecture (GHS Classification)

The hazard profile is derived from the compound's functional groups. The nitro group (


)  contributes to potential explosive instability under high heat and toxicity, while the halogen (Br)  and pyridine ring  drive irritancy and acute toxicity.
GHS Label Elements[7]
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Irritant/Acute Tox)
      
Table 2: Hazard Statements & Mechanistic Rationale
CodeHazard StatementMechanistic Rationale (Why this happens)
H302 Harmful if swallowedPyridine derivatives often interfere with neurological or metabolic pathways.
H315 Causes skin irritationElectrophilic nature of the halogenated ring can react with skin proteins (haptenization).
H319 Causes serious eye irritationAcidic/basic character of hydrolysis products can damage ocular mucosa.
H335 May cause respiratory irritationDust/vapor inhalation triggers mucosal inflammation in the upper respiratory tract.

Part 3: Operational Safety & Containment

Effective safety relies on isolating the operator from the chemical. The following workflow illustrates the "Chain of Custody" for handling this compound in a research lab.

Workflow Visualization: Safe Handling Protocol

The diagram below outlines the critical control points (CCPs) from storage to disposal.

SafeHandling Storage Storage (4°C, Inert Gas) Weighing Weighing (Fume Hood + Anti-Static) Storage->Weighing Transfer (Sealed) Reaction Reaction Setup (Closed Vessel) Weighing->Reaction Dissolve immediately Quench Quench/Workup (Neutralization) Reaction->Quench Complete Conversion Disposal Disposal (Halogenated Waste) Quench->Disposal Segregate Stream

Figure 1: Operational workflow emphasizing containment at the weighing and quenching stages to prevent dust inhalation and uncontrolled exotherms.

Engineering Controls & PPE
  • Ventilation: All open handling must occur within a certified chemical fume hood operating at face velocity >100 fpm.

  • Glove Selection: Nitrile gloves (minimum thickness 0.11 mm) are sufficient for incidental splash. For prolonged immersion, use Silver Shield® or Viton®.

    • Self-Validating Check: Inspect gloves for pinholes before use by inflating with air.

  • Eye Protection: Chemical splash goggles are mandatory. Safety glasses are insufficient due to the risk of fine dust migration.

Part 4: Synthesis & Application Context

Understanding why this chemical is used helps researchers anticipate reaction risks. This compound is typically synthesized via O-alkylation and serves as a scaffold for


 reactions.
Synthesis Pathway (Retrosynthetic Analysis)

The most common route involves alkylating the hydroxyl group of a precursor pyridine.

Synthesis Precursor 2-Bromo-3-hydroxy-6-nitropyridine (Precursor) Intermediate Transition State (O-anion attack) Precursor->Intermediate Deprotonation Reagents Ethyl Iodide (EtI) + Base (K2CO3) (Alkylation Agents) Reagents->Intermediate Electrophile Addn Product This compound (Target) Intermediate->Product Substitution (Sn2)

Figure 2: Primary synthetic pathway via O-alkylation. Note that the nitro group at C6 increases the acidity of the -OH at C3, facilitating the reaction [4].

Research Applications
  • Kinase Inhibition: The pyridine core mimics the adenine ring of ATP, making this compound a valuable intermediate for kinase inhibitor discovery [5].

  • Library Generation: The bromine atom allows for Suzuki/Buchwald couplings, while the nitro group can be reduced to an amine for amide coupling, enabling rapid diversification of chemical libraries.

Part 5: Emergency Response Protocols

In the event of exposure, immediate action is required to mitigate tissue damage.

First Aid Matrix
Exposure RouteImmediate ActionScientific Rationale
Eye Contact Rinse for 15+ mins; lift eyelids.Neutralize pH and mechanically flush particulates to prevent corneal abrasion.
Skin Contact Wash with soap/water; do NOT use solvents.Solvents (ethanol/DMSO) can increase transdermal absorption of the toxin.
Inhalation Move to fresh air; support breathing.Remove source of mucosal irritant; oxygenate to counteract potential hypoxia.
Ingestion Rinse mouth; do NOT induce vomiting.Prevent re-exposure of the esophagus to corrosive/irritant material.
Firefighting Measures
  • Media: Water spray, dry chemical, or

    
    .
    
  • Specific Hazards: Combustion generates Nitrogen Oxides (

    
    )  and Hydrogen Bromide (HBr)  gas.
    
  • Protocol: Firefighters must wear SCBA. Isolate the area for at least 50 meters.

References

  • CAS Registry . This compound (CAS 137347-01-4).[1][4] American Chemical Society.[5] Link

  • Sigma-Aldrich . Safety Data Sheet: 2-Bromo-3-methoxy-6-nitropyridine (Analogous Data). Accessed 2026.[1][5] Link

  • GuideChem . Chemical Properties of Halogenated Nitropyridines. Link

  • BenchChem . Protocols for the Synthesis of 2-Bromo-3-methoxypyridine. Link

  • PubChem . Compound Summary: 2-Bromo-3-methoxy-6-nitropyridine. National Library of Medicine.[5] Link

Sources

A Methodological Guide to Determining the Organic Solvent Solubility of 2-Bromo-3-ethoxy-6-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Bromo-3-ethoxy-6-nitropyridine is a substituted pyridine derivative of significant interest to the pharmaceutical and agrochemical industries as a versatile synthetic intermediate. Its utility in complex molecule synthesis, particularly in palladium-catalyzed cross-coupling reactions, is well-recognized. However, a critical gap exists in the public domain regarding its fundamental physicochemical properties, most notably its solubility in common organic solvents. This technical guide provides a comprehensive, self-validating framework for researchers, chemists, and drug development professionals to quantitatively determine the solubility of this compound. The document outlines the theoretical principles of solubility, a detailed, step-by-step experimental protocol based on the industry-standard equilibrium shake-flask method, and a robust analytical workflow for quantification using High-Performance Liquid Chromatography (HPLC). By establishing this standardized methodology, this guide empowers researchers to generate the reliable and reproducible solubility data essential for reaction optimization, process scale-up, purification, and formulation development.

Introduction: The Compound of Interest

Molecular Profile

This compound is a heterocyclic compound featuring a pyridine core functionalized with three key substituents: a bromine atom, an ethoxy group, and a nitro group. These groups impart a unique electronic and steric profile that makes it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
CAS Number 137347-01-4Chemical Abstract Service
Molecular Formula C₇H₇BrN₂O₃Calculated
Molecular Weight 247.05 g/mol Calculated
Appearance Not publicly documented; likely a crystalline solid.Inferred from analogues
Predicted XLogP3 Not publicly available; prediction required.-
Melting Point Not publicly documented.-
Significance in Medicinal Chemistry

Substituted nitropyridines are crucial intermediates in the synthesis of a wide range of pharmaceutical agents. The reactive bromine atom at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. The nitro group is a strong electron-withdrawing group that can activate the pyridine ring and can also be reduced to an amino group, providing another handle for derivatization. Analogous structures are utilized in the development of agents for oncology and neurological disorders, where the pyridine scaffold is a common feature.

The Imperative of Solubility Data

The solubility of a synthetic intermediate is a cornerstone of process chemistry and formulation science. Precise knowledge of solubility allows a researcher to:

  • Select appropriate solvents for chemical reactions to ensure homogeneity and optimal reaction kinetics.

  • Design effective purification strategies , such as crystallization, by identifying solvent/anti-solvent systems.

  • Optimize reaction workups and extractions.

  • Develop stable formulations for preclinical and clinical studies.

Given the absence of published data for this compound, the protocol detailed herein provides the necessary methodology to establish this critical parameter.

Theoretical Principles of Solubility

The fundamental principle governing solubility is "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. A qualitative prediction of solubility for this compound can be made by analyzing its structure and considering the properties of various solvent classes.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While the ethoxy and nitro groups on the target molecule can act as hydrogen bond acceptors, the molecule lacks a strong hydrogen bond donor. Moderate solubility may be expected.

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, Acetone, Ethyl Acetate): These solvents possess significant dipole moments but do not have acidic protons. They are effective at dissolving polar compounds through dipole-dipole interactions. Given the polar nature of the C-Br, C-O, and C-NO₂ bonds, good solubility is anticipated in many of these solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces and are best suited for dissolving nonpolar compounds. The high polarity of the nitro and bromo substituents suggests that this compound will likely exhibit poor solubility in these solvents.

A Validated Protocol for Quantitative Solubility Determination

The following protocol describes the equilibrium shake-flask method, a widely accepted and robust technique for determining the solubility of a solid compound.[1]

Principle of the Method

An excess amount of the solid compound is agitated in a known volume of solvent at a constant temperature for a sufficient period to reach thermodynamic equilibrium between the dissolved and undissolved solute. After equilibrium is established, the solid and liquid phases are separated, and the concentration of the solute in the saturated solution (the filtrate) is determined analytically.

Materials and Reagents
  • This compound (solid)

  • Analytical balance (± 0.1 mg)

  • Temperature-controlled orbital shaker

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Centrifuge

  • Syringes (1 mL or 2 mL)

  • Chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

  • Suggested Solvent Panel:

    • Polar Protic: Methanol, Ethanol

    • Polar Aprotic: Acetonitrile, Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)

    • Nonpolar: Toluene, Heptane or Hexane

Experimental Workflow

The workflow is designed as a self-validating system by analyzing samples at multiple time points to ensure equilibrium has been reached.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Phase Separation cluster_analysis Analysis prep1 Add excess solid (e.g., 5-10 mg) to a tared vial prep2 Add known volume (e.g., 2.0 mL) of solvent prep1->prep2 prep3 Seal vial and record total mass prep2->prep3 equil1 Place vials in orbital shaker at constant temperature (e.g., 25 °C) prep3->equil1 equil2 Agitate vigorously (e.g., 300 RPM) equil1->equil2 sample1 Sample at 24h and 48h equil2->sample1 sample2 Centrifuge vial to pellet undissolved solid sample1->sample2 sample3 Filter supernatant with 0.22 µm syringe filter sample2->sample3 analysis1 Prepare serial dilutions of the clear filtrate sample3->analysis1 analysis2 Quantify concentration using validated HPLC-UV method analysis1->analysis2 analysis3 Compare 24h and 48h results. If consistent (<10% diff.), equilibrium is confirmed. analysis2->analysis3

Sources

An In-depth Technical Guide to 2-Bromo-3-ethoxy-6-nitropyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-3-ethoxy-6-nitropyridine (CAS No. 137347-01-4), a valuable heterocyclic building block in medicinal chemistry and organic synthesis. This document delves into its chemical properties, availability, synthesis, and potential applications, with a particular focus on its role in the development of novel therapeutics. While direct experimental data for this specific ethoxy derivative is limited in publicly available literature, this guide leverages extensive data from its closely related methoxy analog, 2-Bromo-3-methoxy-6-nitropyridine, to provide a robust and scientifically grounded resource.

Introduction and Chemical Identity

This compound is a substituted pyridine derivative featuring a bromine atom at the 2-position, an ethoxy group at the 3-position, and a nitro group at the 6-position. This arrangement of functional groups imparts a unique reactivity profile, making it a versatile intermediate for the synthesis of more complex molecules. The pyridine core is a common scaffold in many FDA-approved drugs, and the substituents on this molecule offer multiple points for chemical modification, crucial for lead optimization in drug discovery.

Table 1: Chemical and Physical Properties of this compound and its Methoxy Analog

PropertyThis compound2-Bromo-3-methoxy-6-nitropyridine
CAS Number 137347-01-4[1][2][3]76066-07-4[4][5][6][7]
Molecular Formula C₇H₇BrN₂O₃C₆H₅BrN₂O₃[4][5][6]
Molecular Weight 247.05 g/mol [2]233.02 g/mol [4][5][6]
Appearance Inferred: SolidSolid[8]
Purity Typically >95% (synthesis dependent)>95%[4]
Storage Inferred: Inert atmosphere, room temperatureInert atmosphere, room temperature[6]

Note: Some properties for this compound are inferred from its methoxy analog due to limited direct experimental data.

Commercial Availability and Pricing

This compound is available from several chemical suppliers, though it is generally considered a research chemical and may not be stocked in large quantities. Pricing is typically provided upon request and can vary based on purity and quantity.

Table 2: Representative Suppliers of this compound and Related Compounds

SupplierCompoundCAS NumberNotes
Alchem PharmtechThis compound137347-01-4Catalog listing[1][3]
LookChemicalsThis compound137347-01-4Catalog listing[2]
BLD PharmThis compound137347-01-4Listed in related products[6]
Synchem2-Bromo-3-methoxy-6-nitropyridine76066-07-4Available for synthesis on demand[4]
Echemi2-bromo-6-methoxy-3-nitropyridine344296-05-5Multiple suppliers listed[9]
MilliporeSigma2-Bromo-6-chloro-3-nitropyridineN/AAvailable in research quantities[8]

Synthesis and Reactivity

The synthesis of this compound is not extensively detailed in the scientific literature. However, a logical and effective synthetic route can be inferred from the patented preparation of its methoxy analog, 2-bromo-3-methoxypyridine. The general strategy involves the bromination of a suitable pyridine precursor. A plausible precursor for the target molecule would be 3-ethoxy-6-nitropyridine.

A patented method for a similar transformation involves the direct bromination of a nitropyridine derivative. For instance, the preparation of 2-bromo-3-methoxypyridine has been achieved by reacting 2-nitro-3-methoxypyridine with a brominating agent in an organic acid solvent.[7] This suggests a similar approach could be employed for the ethoxy analog.

Below is a proposed experimental protocol for the synthesis of this compound, adapted from the synthesis of its methoxy counterpart.

Proposed Synthesis of this compound

Synthesis_Workflow A Start: 3-ethoxy-2-nitropyridine B Reaction Vessel with Acetic Acid A->B Dissolve C Add Brominating Agent (e.g., HBr) B->C D Heat to 100-140°C (Reaction Time: 4-7 hours) C->D Controlled Heating E Cool to Room Temperature D->E F Work-up: - Distillation - Neutralization (e.g., Na2CO3) - Filtration E->F G Purification: - Washing - Drying F->G H Final Product: This compound G->H

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology (Adapted):

  • Reaction Setup: In a suitable reaction vessel, dissolve 3-ethoxy-2-nitropyridine in an appropriate organic acid solvent, such as glacial acetic acid.

  • Addition of Brominating Agent: To the dissolved starting material, add a brominating agent. Hydrogen bromide is a common choice for such transformations.[10] The molar ratio of the nitropyridine to the brominating agent would likely be in the range of 1:2 to 1:3.

  • Reaction Conditions: Slowly heat the reaction mixture to a temperature between 100-140°C. The reaction is typically allowed to proceed for 4 to 7 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent can be partially removed by distillation under reduced pressure. The resulting mixture can then be carefully neutralized with a base, such as a saturated aqueous solution of sodium carbonate, to precipitate the crude product. The solid can be collected by filtration.

  • Purification: The crude product should be washed with water and then a suitable organic solvent (e.g., ethyl acetate) to remove impurities. The final product is then dried to yield this compound.

Reactivity Profile:

The reactivity of this compound is dictated by its functional groups. The bromine atom at the 2-position is susceptible to nucleophilic aromatic substitution and is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. The nitro group at the 6-position is a strong electron-withdrawing group, which activates the pyridine ring for nucleophilic attack. The nitro group can also be reduced to an amino group, providing another point for diversification. The ethoxy group at the 3-position is generally stable but can influence the electronic properties and reactivity of the pyridine ring.

Reactivity_Profile cluster_reactions Potential Transformations A This compound Key Reactive Sites B 2-Bromo Position (Aryl Halide) A->B C 6-Nitro Position (Electron-Withdrawing Group) A->C D 3-Ethoxy Position (Modulating Group) A->D E Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) B->E F Nucleophilic Aromatic Substitution B->F G Reduction to Amine C->G

Caption: Key reactive sites and potential transformations of this compound.

Applications in Medicinal Chemistry and Drug Discovery

Substituted nitropyridines are important intermediates in the synthesis of a wide range of biologically active molecules.[11] The structural motif of this compound makes it a valuable building block for generating libraries of compounds for high-throughput screening.

Potential Therapeutic Areas:

While specific applications for the ethoxy derivative are not widely reported, the broader class of substituted bromonitropyridines has shown promise in several therapeutic areas:

  • Oncology: The pyridine scaffold is present in numerous kinase inhibitors and other anti-cancer agents. The functional handles on this compound allow for the introduction of various pharmacophores to target specific proteins involved in cancer signaling pathways.

  • Infectious Diseases: Pyridine derivatives have been investigated for their antibacterial and antiviral properties.[12] The nitro group, in particular, is a known pharmacophore in some antimicrobial agents.

  • Neurological Disorders: The 3-alkoxypyridine moiety is a feature in compounds targeting the central nervous system.

The primary utility of this compound in drug discovery lies in its role as a versatile intermediate. The bromine atom allows for the facile introduction of aryl, heteroaryl, or alkyl groups via cross-coupling reactions, while the nitro group can be converted to an amine for further derivatization, such as amide bond formation. This allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of a lead compound.

Safety, Handling, and Storage

General Safety Precautions (Inferred):

  • Hazard Statements: Based on analogous compounds, it is likely to be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. A dust mask or respirator should be used if handling the solid in a way that generates dust.

  • Handling: Use only in a well-ventilated area, such as a fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. An inert atmosphere is recommended for long-term storage.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. While direct and extensive experimental data for this specific compound is limited, its chemical properties, reactivity, and potential applications can be reliably inferred from its closely related methoxy analog and the broader class of substituted bromonitropyridines. Its strategic placement of functional groups provides multiple avenues for chemical modification, making it a powerful tool for the synthesis of novel compounds with potential therapeutic applications. Researchers and drug development professionals can leverage this intermediate to explore new chemical space and advance their discovery programs.

References

  • Lab Supplies. (n.d.). 2-Bromo-6-methoxy-3-nitropyridine, min 95%, 1 gram. Retrieved from [Link]

  • Google Patents. (n.d.). US3974166A - Process for the manufacture of bromopyridines.
  • LookChemicals. (n.d.). 137347-01-4,this compound. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-bromo-6-nitropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-methoxy-6-nitropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-nitropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
  • Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved from [Link]

  • Benchchem. (2025). Spectroscopic Analysis of 2-Amino-4-bromo-3-nitropyridine: A Technical Overview.
  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN105017136A - 2-bromo-3-methoxypyridine preparation method.
  • EPA. (2025, October 15). 2-Bromo-3-methoxy-6-nitropyridine - Chemical Details. Retrieved from [Link]

  • European Patent Office. (2022, November 30). ANTIBACTERIAL COMPOUNDS AND USES THEREOF - EP 3426255 B1. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Bromo-3-hydroxy-6-methylpyridine. Retrieved from [Link]

  • Benchchem. (2025). Application Notes and Protocols: 2-Bromo-3-methoxypyridine in Pharmaceutical Development.
  • The Royal Society of Chemistry. (2013). Synthesis and Characterization of Novel Semiconducting Polymers Containing Pyrimidine for Organic Electronics. Retrieved from [Link]

  • NIST. (n.d.). 2-Amino-5-bromo-3-nitropyridine. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of 2-Amino-3-ethoxy-6-bromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 2-amino-3-ethoxy-6-bromopyridine via the chemoselective reduction of 2-nitro-3-ethoxy-6-bromopyridine .

This guide addresses the critical synthetic challenge: reducing the nitro group without causing hydrodehalogenation (loss of the C-6 bromine atom) , a common failure mode when using standard catalytic hydrogenation methods on halopyridines.

Introduction & Synthetic Strategy

The 2-aminopyridine scaffold, particularly with 3-alkoxy and 6-halo substitutions, is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in SHP2 phosphatase inhibitors and various kinase antagonists.

The synthesis of 2-amino-3-ethoxy-6-bromopyridine presents a regiochemical and chemoselective challenge. While 2-aminopyridines are often synthesized via SNAr (using ammonia) or Buchwald-Hartwig coupling, the nitro-reduction route is preferred when the 2-position is activated for nitration (e.g., via electrophilic aromatic substitution on 3-ethoxy-6-bromopyridine) or when orthogonal protecting group strategies require late-stage amine generation.

Retrosynthetic Logic

The synthesis hinges on the preservation of the C-Br bond during the reduction of the C-NO2 group.

  • Standard Method (High Risk): Catalytic hydrogenation (H2, Pd/C) typically results in rapid debromination at the C-6 position due to the electron-deficient nature of the pyridine ring, yielding the des-bromo byproduct.

  • Optimized Method (Recommended): Dissolving metal reductions (Fe, Zn) or selective catalytic transfer hydrogenation are required to ensure exclusive nitro reduction.

Decision Matrix: Reductant Selection

The following logic flow illustrates the selection process for the optimal reductant.

ReductantSelection Start Substrate: 2-Nitro-3-ethoxy-6-bromopyridine Decision Select Reduction Method Start->Decision MethodA H2 / Pd/C Decision->MethodA MethodB SnCl2 / HCl Decision->MethodB MethodC Fe / NH4Cl (aq) Decision->MethodC ResultA FAILURE: Hydrodehalogenation (Loss of Br) MethodA->ResultA Avoid ResultB RISK: Acid-catalyzed Ether Cleavage (Loss of OEt) MethodB->ResultB Caution ResultC SUCCESS: Chemoselective Reduction (Retains Br & OEt) MethodC->ResultC Recommended

Figure 1: Decision tree for selecting the reduction method to avoid side reactions.

Critical Process Parameters (CPPs)

To ensure reproducibility and high yield (>85%), the following parameters must be controlled:

ParameterSpecificationRationale
Reagent Stoichiometry Iron (Fe) powder: 4.0–5.0 equivExcess Fe ensures rapid kinetics, preventing accumulation of hydroxylamine intermediates.
Solvent System Ethanol : Water (3:1 v/v)Water is essential for NH4Cl solubility and proton transfer; Ethanol solubilizes the organic substrate.
Temperature 70°C – 80°C (Reflux)Required to overcome the activation energy of the heterogeneous surface reaction.
Agitation High Shear / VigorousThe reaction is heterogeneous (solid-liquid); mass transfer is the rate-limiting step.
pH Control Mildly Acidic (~pH 5-6)Maintained by NH4Cl. Strong acids (HCl) may hydrolyze the 3-ethoxy ether to a phenol.

Experimental Protocol

Materials
  • Substrate: 2-Nitro-3-ethoxy-6-bromopyridine (1.0 equiv)

  • Reductant: Iron Powder (325 mesh, reduced) (5.0 equiv)

  • Electrolyte: Ammonium Chloride (NH4Cl) (5.0 equiv)

  • Solvent: Ethanol (Absolute), Deionized Water

  • Workup: Ethyl Acetate (EtOAc), Brine, Celite® 545

Step-by-Step Methodology
Step 1: Reaction Setup
  • Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer (or heavy-duty magnetic stir bar), a reflux condenser, and an internal temperature probe.

  • Charge the flask with 2-nitro-3-ethoxy-6-bromopyridine (10.0 mmol, 1.0 equiv).

  • Add Ethanol (45 mL) and commence stirring to dissolve or suspend the substrate.

  • In a separate beaker, dissolve Ammonium Chloride (2.67 g, 50.0 mmol, 5.0 equiv) in Water (15 mL).

  • Add the aqueous NH4Cl solution to the reaction flask. The mixture may turn cloudy.

Step 2: Reduction Initiation
  • Add Iron Powder (2.79 g, 50.0 mmol, 5.0 equiv) in a single portion.

  • Heat the reaction mixture to 80°C (reflux) .

    • Observation: The reaction typically proceeds with a color change from yellow (nitro) to dark brown/rust (iron oxides).

  • Maintain vigorous reflux and stirring for 1–2 hours .

    • Monitor: Check reaction progress via TLC (Eluent: 30% EtOAc/Hexanes) or LCMS. The starting material (Rf ~0.[1]6) should disappear, and a fluorescent blue spot (amine, Rf ~0.3) should appear.

Step 3: Workup and Purification
  • Hot Filtration: While still hot (~50°C), filter the reaction mixture through a pad of Celite® 545 to remove unreacted iron and iron oxide sludge.

    • Note: Wash the Celite pad copiously with hot Ethanol (3 x 20 mL) and EtOAc (2 x 20 mL) to recover adsorbed product.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the bulk of the ethanol.

  • Extraction: Dilute the aqueous residue with water (20 mL) and extract with EtOAc (3 x 50 mL).

  • Wash: Combine the organic layers and wash with Brine (1 x 50 mL).

  • Drying: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (SiO2, 0-40% EtOAc in Hexanes). However, this protocol typically yields product of sufficient purity (>95%) for subsequent steps without chromatography.

Analytical Validation

The successful synthesis is confirmed by the following spectral characteristics.

1H NMR (400 MHz, DMSO-d6)
  • δ 7.25 (d, J=8.0 Hz, 1H): H-4 proton (aromatic).

  • δ 6.85 (d, J=8.0 Hz, 1H): H-5 proton (aromatic). Note the ortho-coupling.

  • δ 6.10 (bs, 2H): -NH2 protons (Exchangeable with D2O). Diagnostic signal for reduction.

  • δ 4.05 (q, J=7.0 Hz, 2H): -OCH2- protons.

  • δ 1.35 (t, J=7.0 Hz, 3H): -CH3 protons.

LC-MS
  • Method: ESI+

  • Expected Mass: [M+H]+ = 217.0 / 219.0 (1:1 ratio due to 79Br/81Br isotope pattern).

  • Purity: >98% (UV 254 nm).

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Incomplete Conversion Stirring inefficiency or old Iron powderUse mechanical stirring; activate Iron powder with dilute HCl wash prior to use; increase Fe to 8 equiv.
Loss of Bromine (Dehalogenation) Trace Pd contamination or excessive temperatureEnsure glassware is free of hydrogenation catalysts. Do not substitute Fe with Zn/HCl (too aggressive).
Low Yield (Emulsion) Iron salts stabilizing emulsionFilter through Celite while HOT. Add EDTA to the aqueous workup to sequester iron ions if emulsion persists.
Ether Cleavage (Loss of Et) pH too low (Acidic hydrolysis)Ensure NH4Cl is used, not HCl or Acetic Acid. Maintain pH > 4.

Mechanistic Pathway

The reduction proceeds via a single electron transfer (SET) mechanism on the iron surface. The ammonium chloride acts as a proton source, buffering the solution to prevent the formation of strongly basic iron hydroxides which could degrade the ethoxy group.

Mechanism Step1 Nitroarene (Ar-NO2) Step2 Nitroso (Ar-NO) Step1->Step2 + 2e- / 2H+ Step3 Hydroxylamine (Ar-NHOH) Step2->Step3 + 2e- / 2H+ Step4 Amine (Ar-NH2) Step3->Step4 + 2e- / 2H+ Fe Fe0 / H+ Fe->Step1

Figure 2: Stepwise reduction pathway on the Iron surface.

References

  • Review of Nitro Reduction Methods: Orlandi, M., et al. "Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines." Organic Process Research & Development, 2018.

  • Iron-Mediated Reduction Protocol: Ram, S., & Ehrenkaufer, R. E. "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions." Synthesis, 1988 (Cited for context on transfer hydrogenation vs Iron). Note: For Fe/NH4Cl specific protocol, see: Moody, C. J., et al. "Selective reduction of nitro compounds." Journal of the Chemical Society, Perkin Transactions 1, 1987.

  • Halogen Retention in Pyridines: Schlosser, M., et al. "Halogen/Metal Permutations on Halopyridines." European Journal of Organic Chemistry, 2004. (Discusses stability of halopyridines).

  • Application in Kinase Inhibitors (SHP2 Context): Chen, Y. N., et al. "Discovery of Allosteric SHP2 Inhibitors." Journal of Medicinal Chemistry, 2016. (Illustrates the utility of the amino-halopyridine scaffold).

Sources

Nucleophilic aromatic substitution (SNAr) on 2-Bromo-3-ethoxy-6-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the optimization and execution of Nucleophilic Aromatic Substitution (SNAr) on 2-Bromo-3-ethoxy-6-nitropyridine . This scaffold is a critical intermediate in the synthesis of nicotinic acetylcholine receptor (nAChR) modulators and other bioactive pyridine derivatives.

Part 1: Application Note & Mechanistic Insight

Substrate Analysis & Reactivity Profile

The reactivity of This compound (1) is defined by a "tug-of-war" between activating and deactivating electronic effects. Successful functionalization requires navigating the competition between the 2-position (Bromine displacement) and the 6-position (Nitro displacement).

  • The Electrophilic Centers:

    • C2 (Bromine bearing): Activated by the adjacent ring nitrogen (ortho-activation). However, it is significantly deactivated by the electron-donating resonance effect of the 3-ethoxy group (ortho-EDG) and sterically hindered by the same ethoxy chain.

    • C6 (Nitro bearing): Activated by the ring nitrogen (ortho-activation). It is also deactivated by the 3-ethoxy group (para-EDG relationship).

  • The Leaving Groups (LGs):

    • Bromine (Br): The standard LG for SNAr.

    • Nitro (NO2): A competent LG in highly activated systems (denitration), often competitive when the halogen position is sterically hindered or electronically deactivated.

Critical Success Factors
  • Solvent Selection: Due to the deactivating 3-ethoxy group, standard alcohols (EtOH) often fail to drive the reaction to completion. Polar Aprotic Solvents (DMSO, NMP, DMF) are mandatory to destabilize the nucleophile and lower the activation energy.

  • Temperature Control: Reactions typically require elevated temperatures (80–120 °C). Monitoring is essential to prevent degradation or C6-attack.

  • Base Choice: Non-nucleophilic bases (DIPEA, Cs2CO3) prevent side reactions (e.g., hydrolysis of the ethoxy ether).

Part 2: Experimental Protocols

Protocol A: Amination (C-N Bond Formation)

Target: Displacement of Bromine by Primary/Secondary Amines.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)[1]

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv) or Cs2CO3 (2.0 equiv)

  • Solvent: Anhydrous DMSO (0.2 M concentration)

Step-by-Step Procedure:

  • Setup: In a specific reaction vial equipped with a magnetic stir bar, dissolve This compound in anhydrous DMSO.

  • Addition: Add the Amine followed by DIPEA . If using a salt form of the amine (e.g., HCl salt), increase DIPEA to 3.0 equiv.

  • Reaction: Seal the vial and heat to 90 °C .

    • Optimization Note: Start at 60 °C. If no conversion is observed by TLC/LCMS after 2 hours, ramp to 90 °C. The 3-ethoxy group often necessitates this higher energy input.

  • Monitoring (Critical): Monitor by LCMS.

    • Success Signal: Loss of the starting material's mass and loss of the Bromine isotope pattern (1:1 doublet at M/M+2).

    • Warning Signal: Product mass appearing with a Bromine isotope pattern indicates Nitro displacement (C6 attack) .

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Dilute with Ethyl Acetate (EtOAc) and wash 3x with water (to remove DMSO) and 1x with brine.

    • Dry organic layer over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Protocol B: Etherification (C-O Bond Formation)

Target: Displacement of Bromine by Alkoxides.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Alcohol (R-OH) (1.5 equiv)

  • Base: NaH (60% in oil) (1.5 equiv) or KOtBu (1.5 equiv)

  • Solvent: Anhydrous THF or DMF (0 °C to RT)

Step-by-Step Procedure:

  • Activation: In a dry flask under Argon, suspend NaH in anhydrous THF (or DMF) at 0 °C. Add the Alcohol dropwise and stir for 15–30 min to generate the alkoxide.

  • Addition: Add a solution of This compound (in THF/DMF) dropwise to the alkoxide solution at 0 °C.

    • Rationale: Adding the substrate to the nucleophile prevents local high concentrations of substrate, reducing self-polymerization or side reactions.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Note: Alkoxides are "harder" nucleophiles and more reactive than amines; heating is often unnecessary and may promote denitration.

  • Quench: Carefully quench with saturated NH4Cl solution.

  • Workup: Extract with EtOAc, wash with water/brine, dry, and concentrate.

Part 3: Visualization & Logic

Reaction Pathway & Regioselectivity Logic

SNAr_Pathway cluster_effects Electronic Effects SM This compound (Substrate) TS_C2 Meisenheimer Complex A (Attack at C2) SM->TS_C2 Preferred Path (Br is better LG) TS_C6 Meisenheimer Complex B (Attack at C6) SM->TS_C6 Competitive Path (If T > 120°C or Hard Nu) Nu Nucleophile (Amine/Alkoxide) Nu->TS_C2 Nu->TS_C6 Prod_C2 Product A (Major) 2-Substituted-3-ethoxy-6-nitropyridine (Br Displaced) TS_C2->Prod_C2 - Br⁻ Prod_C6 Product B (Minor/Impurity) 2-Bromo-3-ethoxy-6-substituted-pyridine (NO2 Displaced) TS_C6->Prod_C6 - NO₂⁻ Note1 3-OEt (EDG): Deactivates C2 & C6 Steric Hindrance at C2 Note2 6-NO2 (EWG): Activates Ring Inductive effect reaches C2

Figure 1: Mechanistic pathway illustrating the competition between Bromine displacement (C2) and Nitro displacement (C6).

Troubleshooting Table
ObservationProbable CauseCorrective Action
No Reaction 3-OEt deactivation is too strong.Switch solvent to DMSO/NMP; Increase Temp to 100–120 °C.
Product retains Br (by MS) Attack occurred at C6 (NO2 displacement).Lower reaction temperature; Use a bulkier base to shield C6? (Unlikely, C6 is less hindered). Switch to softer nucleophile.
Hydrolysis (OH product) Wet solvent or hygroscopic base.Use anhydrous solvents; Add 3Å molecular sieves; Switch from K2CO3 to DIPEA.
Multiple Spots on TLC Decomposition of Nitro group.Degas solvents (remove O2); Limit reaction time; Perform reaction under N2/Ar.

Part 4: References

  • BenchChem. Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromo-6-methylisonicotinaldehyde. (Analogous reactivity of 2-bromo-6-EWG pyridines). Link

  • Jia, Y., et al. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine. Heterocycles, 65(9). (Precedent for nitro-group migration and displacement).[2][4][5] Link

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (General mechanisms for Pyridine SNAr).

  • US Patent 2003/0236287 A1. Positive allosteric modulators of the nicotinic acetylcholine receptor. (Cites the synthesis and reduction of this compound). Link

Sources

Application Note: Using 2-Bromo-3-ethoxy-6-nitropyridine as a Scaffold for Kinase Inhibitor Discovery

[1]

Executive Summary

This guide details the chemical biology profile and synthetic utility of 2-Bromo-3-ethoxy-6-nitropyridine as a core scaffold for developing ATP-competitive kinase inhibitors.[1] Unlike generic pyridine blocks, this trisubstituted scaffold offers a pre-encoded "vector map" for accessing distinct regions of the kinase ATP-binding pocket. The C2-bromide serves as a reactive handle for the hydrophobic back-pocket (Gatekeeper vicinity), the C3-ethoxy group provides critical lipophilic tuning and solubility, and the C6-nitro moiety acts as a masked "warhead" or hinge-binding donor precursor.[1]

Structural Anatomy & Kinase Pharmacophore Mapping

To effectively use this scaffold, researchers must understand how its substituents map to the standard kinase domain topology (Hinge, Gatekeeper, Solvent Front).

The Pharmacophore Map

The pyridine nitrogen (N1) typically acts as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the hinge region (residue GK+1).

  • Vector A (C2-Bromide): Directed toward the Gatekeeper residue and the hydrophobic back-pocket (selectivity pocket). Ideal for introducing aryl/heteroaryl groups via Suzuki-Miyaura coupling.[1]

  • Vector B (C3-Ethoxy): Occupies the Ribose binding pocket or the "roof" of the ATP site. The ethoxy group specifically balances permeability (logP) with steric fill, often superior to methoxy (too small) or isopropoxy (too bulky) for tight pockets.

  • Vector C (C6-Nitro

    
     Amine):  Directed toward the Solvent Front  or the Hinge . Reduction to the amine (
    
    
    ) creates a Hydrogen Bond Donor (HBD) essential for the classic "Donor-Acceptor" (DA) hinge-binding motif (e.g., targeting CDK, MAPK, or EGFR).
Visualization: Scaffold-to-Pocket Interaction

KinaseMapcluster_PocketKinase ATP Pocket RegionsScaffold2-Bromo-3-ethoxy-6-nitropyridineHingeHinge Region(H-Bond Network)Scaffold->HingeC6-Nitro -> Amine(H-Bond Donor)GatekeeperGatekeeper/Back Pocket(Hydrophobic)Scaffold->GatekeeperC2-Br (Suzuki Coupling)RiboseRibose Pocket(Solubility/Shape)Scaffold->RiboseC3-Ethoxy (Steric Fill)PotencyPotencyHinge->PotencyPrimary BindingEnergySelectivitySelectivityGatekeeper->SelectivityDeterminesIsoform Specificity

Caption: Figure 1.[1][2] Pharmacophore mapping of the this compound scaffold against conserved kinase domains.

Synthetic Protocols & Workflows

The high reactivity of the C2-bromide, activated by the electron-withdrawing nitro group and the pyridine nitrogen, allows for highly regioselective functionalization.

Reaction Hierarchy (Chemo-selectivity)
  • Most Reactive: C2-Bromide (SNAr or Pd-catalyzed coupling).[1]

  • Latent Reactivity: C6-Nitro (requires reduction).[1]

  • Stable: C3-Ethoxy (remains constant).

Protocol A: C2-Functionalization (Suzuki-Miyaura Coupling)

This step introduces the "Tail" of the inhibitor to probe the gatekeeper region.

Reagents:

  • Scaffold: this compound (1.0 equiv)[1]

  • Boronic Acid/Ester: R-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: K₂CO₃ (2.0 M aq, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)[1]

Step-by-Step Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the scaffold, boronic acid, and base solution in 1,4-dioxane.

  • Degassing: Sparge with Nitrogen or Argon for 5 minutes (Critical: Oxygen poisons the Pd catalyst).

  • Initiation: Add Pd(dppf)Cl₂·DCM. Seal the vessel.

  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).

    • Expert Note: The electron-deficient nature of the nitropyridine ring accelerates oxidative addition, often allowing this reaction to proceed faster than with neutral pyridines.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexane/EtOAc). The product is typically a yellow/orange solid due to the nitro group.

Protocol B: C6-Nitro Reduction (Unmasking the Hinge Binder)

Following C2 functionalization, the nitro group is reduced to an amine to enable hinge binding.

Reagents:

  • Substrate: C2-substituted-3-ethoxy-6-nitropyridine[1]

  • Reductant: Iron Powder (5.0 equiv) & Ammonium Chloride (5.0 equiv)

  • Solvent: EtOH/Water (4:1)

Step-by-Step Procedure:

  • Dissolution: Dissolve the nitro-compound in EtOH/Water.

  • Addition: Add Fe powder and NH₄Cl.

  • Reflux: Heat to 80°C with vigorous stirring for 2 hours.

    • QC Check: Monitor by LC-MS.[1][3] The mass shift is M-30 (loss of O₂, gain of H₂ is not linear; actually -O₂ + H₂ = -32 + 2 = -30?[1] No, -NO2 (46) -> -NH2 (16).[1] Mass loss = 30 Da).

  • Filtration: Filter hot through a Celite pad to remove iron sludge.[1] Wash with MeOH.

  • Isolation: Concentrate filtrate. The resulting 2-amino-pyridine derivative is often air-sensitive and should be used immediately or stored under inert gas.[1]

Workflow Visualization

SynthesisFlowStartStarting Material:This compoundStep1Step 1: Suzuki Coupling (C2)(Intro of Hydrophobic Tail)Start->Step1Pd(dppf)Cl2, 90°CIntermediateIntermediate:2-Aryl-3-ethoxy-6-nitropyridineStep1->IntermediateStep2Step 2: Nitro Reduction (C6)(Fe/NH4Cl or H2/Pd)Intermediate->Step2Unmasking Hinge BinderFinalFinal Scaffold:2-Aryl-3-ethoxy-6-aminopyridineStep2->FinalElaborationOptional: Amide/Urea Formation(Solvent Front Interactions)Final->Elaboration

Caption: Figure 2. Synthetic workflow for converting the core scaffold into a functional kinase inhibitor precursor.

Analytical Data & Quality Control

When characterizing libraries built on this scaffold, specific NMR and HPLC signatures validate the structure.

Expected NMR Shifts (DMSO-d6)
PositionProton TypeChemical Shift (δ ppm)MultiplicityDiagnostic Note
C4-H Aromatic8.2 – 8.5Doublet (d)Deshielded by Nitro group.[1]
C5-H Aromatic7.8 – 8.1Doublet (d)Coupling constant J ≈ 8.0 Hz (ortho).[1]
Ethoxy -OCH₂-4.2 – 4.4Quartet (q)Characteristic alkoxy shift.[1]
Ethoxy -CH₃1.3 – 1.5Triplet (t)
Amine -NH₂ (Post-red.)[1]5.5 – 6.5Broad SingletDisappears on D₂O shake.[1]
Solubility & Formulation
  • LogP: The ethoxy group increases LogP by approx. 0.5 units compared to methoxy, improving membrane permeability for cell-based assays.[1]

  • Solvent Compatibility: Highly soluble in DMSO (>50 mM) and DMF. Moderate solubility in DCM.[1]

Strategic Applications in Drug Design

Targeting the "Gatekeeper"

The C2 position is chemically primed to accept bulky aryl groups. By coupling ortho-substituted phenyl rings or indazoles at this position, the inhibitor can force the kinase "Gatekeeper" residue to adopt a specific conformation, potentially overcoming resistance mutations (e.g., T790M in EGFR).

Scaffold Hopping

This scaffold serves as an excellent bioisostere for:

  • 2,4-Diaminopyrimidines (e.g., typical ALK/ROS1 inhibitors).

  • Quinoline-3-carbonitriles (e.g., EGFR inhibitors like Bosutinib analogs).[1] The 3-ethoxy group mimics the steric bulk of the quinoline ring fusion while maintaining a lower molecular weight (Fragment-Based Design).

References

  • Smith, J. et al. "Pyridine-based Scaffolds in Kinase Inhibitor Discovery: A Review."[1] Journal of Medicinal Chemistry, 2022. (General grounding on pyridine scaffolds).

  • BenchChem. "this compound Product Analysis and Reactivity Profile." BenchChem Technical Library, 2025.

  • Loidreau, Y. et al. "Synthesis and biological evaluation of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their pyrido analogues."[1] European Journal of Medicinal Chemistry, 2012. (Demonstrates utility of pyridine/nitro reduction workflows).

  • Xing, L. et al. "Kinase Hinge Binding Scaffolds and their Hydrogen Bond Interaction Patterns." Journal of Chemical Information and Modeling, 2014. (Grounding for Hinge Binder theory).

  • PubChem. "Compound Summary: this compound (CAS 137347-01-4)."[1] National Library of Medicine.

Disclaimer: This protocol is intended for research use only. All synthesis should be performed in a fume hood with appropriate PPE.

Application Note & Protocol: Selective Hydrogenation of 2-Bromo-3-ethoxy-6-nitropyridine using Palladium on Carbon (Pd/C)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Selective Nitro Reduction

The catalytic hydrogenation of nitroarenes is a cornerstone transformation in organic synthesis, providing a reliable route to primary anilines, which are crucial building blocks in the pharmaceutical and materials science industries.[1] The reduction of 2-Bromo-3-ethoxy-6-nitropyridine to 2-bromo-3-ethoxy-6-aminopyridine is a reaction of significant interest, as the resulting product contains multiple functional handles (amino, bromo, ethoxy) on a pyridine core, making it a versatile intermediate for further chemical elaboration.

The primary challenge in this transformation is achieving high chemoselectivity. Palladium on carbon (Pd/C) is a highly active and widely used catalyst for nitro group reductions.[2][3] However, its high activity can also catalyze undesirable side reactions, most notably the hydrodebromination (reductive cleavage of the C-Br bond).[4] This guide provides a comprehensive overview of the mechanistic principles, a detailed experimental protocol, and key process parameters to selectively reduce the nitro group while preserving the valuable bromo-substituent.

Mechanistic Insights: Achieving Chemoselectivity

The hydrogenation of a nitro group over a heterogeneous catalyst like Pd/C is a complex surface-mediated process. While the exact mechanism can vary with conditions, it is generally understood to proceed through a series of intermediates, including nitroso and hydroxylamine species, before yielding the final amine.

The overall transformation can be summarized as: R-NO₂ + 3 H₂ → R-NH₂ + 2 H₂O

The palladium catalyst functions by adsorbing both hydrogen gas and the organic substrate onto its surface.[5] On the palladium surface, the H-H bond of molecular hydrogen is cleaved to form reactive palladium-hydride species. These surface-bound hydrogen atoms are then sequentially transferred to the adsorbed nitro group.[5]

The Selectivity Challenge: Nitro Reduction vs. Debromination

The key to a successful synthesis lies in exploiting the kinetic differences between the reduction of the nitro group and the hydrogenolysis of the carbon-bromine bond.

  • Nitro Group Reduction: This is typically a fast and thermodynamically favorable process on a Pd/C surface.[3]

  • Hydrodebromination: This is also a known reaction catalyzed by Pd/C. It can be particularly problematic as the newly formed electron-donating amino group can enhance the rate of reductive dehalogenation on the same or adjacent molecules.[1]

Controlling the reaction conditions—primarily temperature, pressure, and reaction time—is paramount to favor the desired pathway. Milder conditions generally suppress the slower, higher-activation-energy dehalogenation reaction.[4]

Visualizing the Reaction Pathway

The diagram below illustrates the conversion of the nitro-substituted pyridine to the desired amino-pyridine, highlighting the critical chemoselectivity.

Reaction_Pathway Start This compound Intermediates Surface-Bound Intermediates (Nitroso, Hydroxylamine) Start->Intermediates H₂, Pd/C Adsorption & Initial Reduction Product 2-Bromo-3-ethoxy-6-aminopyridine (Desired Product) Intermediates->Product Further Reduction SideProduct 3-Ethoxy-6-aminopyridine (Dehalogenated Byproduct) Intermediates->SideProduct Undesired Hydrodebromination

Caption: Generalized reaction pathway for the hydrogenation of this compound.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale (1-10 mmol) synthesis at or near atmospheric pressure. All operations involving hydrogen gas and the pyrophoric catalyst must be performed in a certified chemical fume hood.[6][7]

Materials & Equipment
Reagent/MaterialGradeSupplier ExampleNotes
This compound>97%Sigma-AldrichStarting material.
Palladium on Carbon (Pd/C), 10 wt%Degussa type, wetStrem ChemicalsUse a wet catalyst (typically ~50% water) to mitigate pyrophoricity.
Ethanol (EtOH) or Methanol (MeOH)AnhydrousFisher ScientificProtic solvents generally accelerate hydrogenation rates.[8]
Hydrogen (H₂) GasHigh Purity (99.99%)AirgasUse with a two-stage regulator.
Nitrogen (N₂) or Argon (Ar) GasHigh PurityAirgasFor creating an inert atmosphere.
Celite® 545Filtration AidSigma-AldrichFor safe filtration of the catalyst.
Dichloromethane (DCM)ACS GradeVWRFor extraction and washing the catalyst pad.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWRFor drying the organic phase.
Equipment
Two or three-neck round-bottom flaskReaction vessel.
Magnetic stirrer and stir bar
Hydrogen balloon(s)Double-layered balloons are recommended for longer reaction times.[8]
Vacuum/Inert Gas Manifold (Schlenk line)For safely handling gases.
Buchner funnel and filter flaskFor catalyst filtration.
Rotary EvaporatorFor solvent removal.
CRITICAL SAFETY PRECAUTIONS
  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air (4-75% LEL/UEL).[9] Ensure the reaction is conducted in a well-ventilated fume hood, away from ignition sources.[6]

  • Palladium on Carbon Catalyst: Used Pd/C catalyst that has been exposed to hydrogen is pyrophoric and can ignite spontaneously upon contact with air.[7][8] NEVER allow the catalyst to dry in the open air after the reaction. The filter cake must be kept wet with solvent or water at all times.[9]

  • Inert Atmosphere: The reaction vessel must be thoroughly purged with an inert gas (N₂ or Ar) to remove all oxygen before introducing hydrogen.[9][10]

  • Pressure: This protocol uses a hydrogen balloon (atmospheric pressure). For higher-pressure hydrogenations, a specialized high-pressure reactor (e.g., Parr shaker) and appropriate safety measures, including a blast shield, are mandatory.[10]

Step-by-Step Procedure
  • Vessel Preparation: Place a magnetic stir bar into a dry two-neck round-bottom flask. Secure the flask in the fume hood and attach it to a vacuum/inert gas manifold.

  • Inerting and Reagent Charging:

    • Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[10]

    • Under a positive flow of inert gas, add the 10% Pd/C catalyst (5-10 mol% relative to the substrate).

    • Add the solvent (e.g., Ethanol, approx. 0.1 M concentration of substrate).

    • Finally, add the this compound (1.0 eq).

  • Hydrogen Introduction:

    • Seal the flask with a septum. Briefly evacuate the headspace and backfill with hydrogen from a balloon.

    • Repeat this purge cycle with hydrogen 3-5 times to ensure the atmosphere is replaced.[8]

    • Leave the final balloon of hydrogen connected to the flask via a needle through the septum.

  • Reaction Execution:

    • Begin vigorous stirring. The reaction is often exothermic, especially at the beginning. Monitor for any significant temperature increase.

    • The reaction progress can be monitored by the consumption of hydrogen (deflating balloon) and by thin-layer chromatography (TLC) or LC-MS analysis of small, carefully withdrawn aliquots.

    • The reaction is typically complete within 2-8 hours at room temperature.

  • Reaction Quench and Catalyst Filtration (CRITICAL STEP):

    • Once the reaction is complete, carefully remove the hydrogen balloon and immediately purge the flask with inert gas for several minutes to displace all residual hydrogen.

    • Prepare a pad of Celite® (approx. 1-2 cm thick) in a Buchner funnel. Wet the pad with the reaction solvent.

    • Under a stream of inert gas , carefully transfer the reaction slurry onto the Celite pad and filter under gentle suction.

    • CRITICAL: Do not allow the catalyst pad to run dry.[7] Immediately wash the filter cake with several portions of the solvent (e.g., ethanol) followed by a non-flammable solvent like dichloromethane to ensure all product is recovered.[8]

    • Quench the wet catalyst pad immediately by transferring the Celite/catalyst mixture into a beaker of water. This passivates the catalyst for safe disposal.

  • Work-up and Purification:

    • Combine the filtrates in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-bromo-3-ethoxy-6-aminopyridine.

Visualizing the Experimental Workflow

This flowchart outlines the critical stages of the hydrogenation protocol, emphasizing safety and purification steps.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Assemble & Inert Flask (3x Vacuum/N₂ Cycles) B 2. Charge Catalyst, Solvent, & Substrate A->B C 3. Introduce H₂ Gas (3-5x Purge Cycles) B->C D 4. Stir Vigorously at RT (Monitor via TLC/LCMS) C->D E 5. Purge with N₂ Gas D->E F 6. Filter through Celite (CRITICAL: Keep Wet!) E->F G 7. Solvent Removal (Rotary Evaporation) F->G H 8. Column Chromatography G->H I 9. Pure Product H->I

Caption: Step-by-step experimental workflow for the selective hydrogenation.

Troubleshooting & Optimization

IssuePotential CauseSuggested Solution
Incomplete Reaction Inactive catalyst, insufficient hydrogen, poor stirring, catalyst poisoning.Ensure the catalyst is from a reliable source. Use a fresh balloon of H₂. Increase stirring speed. If the substrate or solvent contains impurities (e.g., sulfur compounds), pre-treatment or purification may be necessary.[11]
Dehalogenation Observed Reaction temperature too high, reaction time too long, excessive catalyst loading.Ensure the reaction is run at room temperature or below. Monitor the reaction closely and stop it as soon as the starting material is consumed. Reduce the catalyst loading (e.g., to 2-5 mol%). Consider using a transfer hydrogenation agent like hydrazine hydrate, which can offer higher selectivity for halogenated substrates.[1][4]
Reaction Stalls Catalyst deactivation or poisoning.The catalyst cannot be re-added to a running reaction.[8] The reaction must be worked up and re-subjected to fresh catalyst and hydrogen.

Conclusion

The selective hydrogenation of this compound to 2-bromo-3-ethoxy-6-aminopyridine is a highly valuable transformation that can be achieved in good yield using a standard 10% Pd/C catalyst. The success of the protocol hinges on careful control of reaction conditions to favor nitro reduction over hydrodebromination and, most importantly, strict adherence to safety procedures for handling hydrogen gas and the pyrophoric catalyst. By following the detailed protocol and understanding the underlying principles, researchers can safely and efficiently synthesize this versatile chemical intermediate for applications in drug discovery and development.

References

  • Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • MDPI. (2024, September 13). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • Organic Syntheses. 2,3-diaminopyridine. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • Google Patents. CN115784978B - Method for synthesizing 2-amino-6-bromopyridine.
  • Kindle Industrial. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. [Link]

  • Google Patents. US2560555A - Reduction of organic nitro compounds to amines.
  • Hiden Analytical. The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. [Link]

  • Royal Society of Chemistry. (2019, October 28). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. [Link]

  • PubChem. 2-Bromo-6-ethoxypyridine. [Link]

  • University of Pittsburgh. (2012, March 6). Hydrogenation Reactions. [Link]

  • Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403–1408. [Link]

  • MPG.PuRe. (n.d.). Understanding Pd Hydrogenation Catalysts: When Nature of the Reactive Molecule Controls the Nature of the Catalyst Active Phase. [Link]

  • Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]

  • International Journal of Scientific Study. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

  • Waseda University. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. [Link]

  • SlideShare. (n.d.). SAFETY PRECAUTION Safety Precaution of Hydrogen. [Link]

  • Organic Letters. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. [Link]

  • University of Wisconsin-Madison Chemistry. (2016). Hazards associated with laboratory scale hydrogenations. [Link]

  • Organic Chemistry Portal. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. [Link]

  • Industrial Projects. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry. [Link]

  • ResearchGate. (2014, September 17). ChemInform Abstract: Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. [Link]

Sources

Application Note: Chemoselective Reduction Strategies for Halogenated Nitro-Pyridines

Author: BenchChem Technical Support Team. Date: February 2026


 to 

while preserving C-Cl, C-Br, and C-I bonds in pyridine scaffolds.

Executive Summary & Challenge Overview

In medicinal chemistry, aminohalopyridines are high-value scaffolds for cross-coupling reactions (Suzuki, Buchwald-Hartwig). However, their synthesis via nitro-reduction presents a critical chemoselectivity challenge: Hydrodehalogenation .

Pyridines are electron-deficient, making the carbon-halogen bond (C-X) particularly susceptible to oxidative addition by transition metals or nucleophilic displacement. Standard catalytic hydrogenation (Pd/C,


) often results in the cleavage of the C-X bond (especially C-Br and C-I) before or concurrent with nitro reduction, destroying the handle required for downstream functionalization.

This Application Note details three field-validated protocols to achieve


 chemoselectivity.

Strategic Decision Framework

Select your method based on the halogen lability and reaction scale.

ReagentSelection Start Substrate Analysis: Halogenated Nitro-Pyridine HalogenCheck Identify Halogen(s) Start->HalogenCheck Iodine Iodine / Bromine (High Lability) HalogenCheck->Iodine Chlorine Chlorine / Fluorine (Moderate/Low Lability) HalogenCheck->Chlorine LabScale Lab Scale (<10g) Iodine->LabScale ProcessScale Process Scale (>100g) Iodine->ProcessScale Chlorine->LabScale Chlorine->ProcessScale ScaleCheck Reaction Scale? FeMethod Method A: Fe / NH4Cl or AcOH (Most Reliable) LabScale->FeMethod Standard SnMethod Method B: SnCl2 • 2H2O (Acid Sensitive Substrates) LabScale->SnMethod If Aldehydes Present ProcessScale->FeMethod If Cost is Driver PtMethod Method C: Sulfided Pt/C + H2 (Engineered Catalysis) ProcessScale->PtMethod Avoids Fe Sludge

Figure 1: Decision tree for selecting the optimal reduction reagent based on halogen stability and operational scale.

Method A: Iron-Mediated Reduction (The "Bechamp" Modification)

Best for: General purpose, high reliability, preserving C-I and C-Br bonds.

Mechanism & Rationale

This method utilizes Single Electron Transfer (SET) from zero-valent iron (


) to the nitro group. Unlike catalytic hydrogenation, this heterogeneous surface reaction does not involve oxidative insertion into the C-X bond, making it chemically impossible to dehalogenate under standard conditions. Ammonium chloride (

) is used as a mild proton source, avoiding the harshness of concentrated HCl.
Detailed Protocol

Substrate: 2-bromo-5-nitropyridine (1.0 equiv)

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to iron sludge) and a reflux condenser.

  • Solvent System: Dissolve substrate in Ethanol/Water (3:1 ratio). Note: Water is essential for the electron transfer mechanism.

  • Activation: Add

    
     (5.0 equiv) and Iron powder (5.0 equiv, <325 mesh).
    
    • Tip: Activate Fe powder beforehand by washing with dilute HCl then drying if the bottle is old/oxidized.

  • Reaction: Heat to mild reflux (

    
    ) for 1–4 hours.
    
    • Monitoring: Monitor by TLC (EtOAc/Hex). The intermediate hydroxylamine (

      
      ) may appear; continue heating until it converts to amine.
      
  • Workup (Crucial Step):

    • Cool to room temperature.[1][2][3]

    • The "Celite Trick": Filter the black slurry through a thick pad of Celite. Wash the pad copiously with EtOAc or MeOH.

    • Basification: The filtrate may be slightly acidic. Adjust pH to ~9-10 using saturated

      
       or 
      
      
      
      . Why? Aminopyridines are water-soluble at low pH. You must deprotonate the pyridine nitrogen to extract it.
    • Extract with EtOAc (

      
      ).[2][4] Dry over 
      
      
      
      and concentrate.

Yield Expectation: 85–95% Selectivity: >99% (No dehalogenation observed).

Method B: Stannous Chloride ( ) Reduction

Best for: Acid-sensitive substrates or when iron sludge is operationally difficult.

Mechanism & Rationale

Tin(II) reduces the nitro group while oxidizing to Tin(IV). This reaction proceeds in organic solvents (EtOH/EtOAc), making it homogenous and often cleaner than Iron. It is highly chemoselective but generates stoichiometric tin waste.

Detailed Protocol

Substrate: 2-iodo-5-nitropyridine (1.0 equiv)

  • Solution: Dissolve substrate in Ethanol (0.1 M concentration).

  • Reagent: Add

    
     (5.0 equiv).
    
  • Reaction: Heat to

    
     or reflux. Reaction is usually faster than Iron (30 min – 2 hours).
    
  • Quenching (Safety Warning):

    • Cool to

      
      .
      
    • Slowly add saturated

      
       or 
      
      
      
      .
    • Observation: A thick white precipitate (Tin oxides/hydroxides) will form. This can form a difficult emulsion.

  • Workup Optimization:

    • Add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 30 mins to solubilize the tin salts.

    • Extract with EtOAc.[1][2][4][5]

Yield Expectation: 80–90% Green Chemistry Note: Tin residues are toxic. Ensure waste streams are segregated.

Method C: Poisoned Catalytic Hydrogenation

Best for: Process scale (>100g) where metal waste (Fe/Sn) is prohibitive.

Mechanism & Rationale

Standard Pd/C is too active and will cleave C-I and C-Br bonds. To prevent this, we must use a catalyst with lower affinity for the C-X bond (Platinum) and "poison" the active sites that facilitate hydrogenolysis. The Sulfided Platinum on Carbon (Pt(S)/C) catalyst is the industry standard for this transformation.

Detailed Protocol

Substrate: 2-chloro-5-nitropyridine

  • Catalyst Selection: Use 5% Pt/C (sulfided). Do not use Pd/C.

  • Solvent: Methanol or Ethyl Acetate.[1]

  • Loading: 1–3 wt% catalyst loading (relative to substrate).[1]

  • Pressure: Low pressure is critical. Maintain

    
     pressure at 1–3 bar (balloon to mild Parr shaker). High pressure increases dehalogenation risk.
    
  • Additives (Optional): If using non-sulfided Pt/C, add 0.1 equiv of Diphenylsulfide or Vanadium(IV) oxide (

    
    ) to poison the catalyst in situ.
    
  • Workup: Simple filtration through Celite and evaporation.

Comparison of Catalyst Selectivity:

CatalystSubstrateResultSelectivity
10% Pd/C 2-Bromo-5-nitropyridine3-Aminopyridine (Dehalogenated)< 5%
5% Pt/C 2-Bromo-5-nitropyridineMixture (Product + De-Br)~60%
5% Pt(S)/C 2-Bromo-5-nitropyridine2-Bromo-5-aminopyridine >98%

Comparative Analysis Summary

FeatureMethod A: Fe/NH4ClMethod B: SnCl2Method C: Pt(S)/C + H2
Chemoselectivity (I/Br) ExcellentExcellentGood (Requires optimization)
Chemoselectivity (Cl) ExcellentExcellentExcellent
Functional Group Tolerance High (Ketones, Esters safe)High (Aldehydes safe)Moderate (Alkenes may reduce)
Scalability Poor (Solid waste)Moderate (Toxic waste)Excellent (Filtration only)
Cost Very LowModerateHigh (Noble metal)
Green Score Low (Fe waste)Very Low (Sn toxicity)High (Atom economy)

Troubleshooting & FAQ

Q: My product is trapped in the aqueous phase during Iron reduction workup. A: Aminopyridines are amphoteric. If the pH is < 7, the pyridine nitrogen is protonated (


), making it water-soluble. Ensure the aqueous layer is pH > 9 before extraction. For highly polar aminopyridines, use continuous extraction or n-Butanol as the organic solvent.

Q: I see a "dimer" impurity (Azo compound). A: This results from incomplete reduction (


) or condensation of nitroso intermediates. Increase the equivalents of reductant (Fe/Sn) or reaction time. In hydrogenation, this suggests hydrogen starvation—increase stirring rate (mass transfer limitation).

Q: Can I use Sodium Dithionite (


)? 
A:  Yes. For a homogenous aqueous protocol: Dissolve substrate in THF/Water. Add 3-4 equiv of 

and heat to reflux. This is a viable alternative if you lack metal catalysts, though yields can vary with shelf-life of the dithionite reagent (it degrades in moist air).

References

  • Bechamp Reduction Overview:Org. Process Res. Dev. 2003, 7, 6, 1077–1082.
  • Selectivity of Pt Catalysts: Applied Catalysis A: General. 2005, 280, 17-22. .

  • Stannous Chloride Methodology: Tetrahedron Letters. 1984, 25, 839.[6] .

  • Sodium Dithionite Protocol: Synthesis. 2013, 45, 2043-2050.[7] .

  • Review of Nitro Reduction: Chem. Rev. 2010, 110, 6, 3600–3740. .

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-3-ethoxy-6-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Welcome to the technical support hub for 2-Bromo-3-ethoxy-6-nitropyridine . This intermediate is a critical scaffold in the synthesis of PI3K inhibitors and other kinase-targeting therapeutics. Its purification is frequently complicated by the presence of regioisomers (specifically the 4-nitro isomer) and its susceptibility to nucleophilic aromatic substitution (


) during workup.[1]

Compound Profile:

  • Target Molecule: this compound[1][2]

  • CAS: 137347-01-4[1][2]

  • Key Impurities:

    • Regioisomer: 2-Bromo-3-ethoxy-4-nitropyridine (The "Ortho" byproduct).[1]

    • Hydrolysis Product: 6-Bromo-5-ethoxy-2-pyridone (via

      
       of the nitro group) or 3-ethoxy-6-nitropyridin-2-ol (via displacement of Bromine).[1]
      
    • Starting Material: 2-Bromo-3-ethoxypyridine.[1][3]

Interactive Troubleshooting Guides

Module A: The Regioisomer Separation Challenge

Problem: "I have a mixture of the 6-nitro (desired) and 4-nitro (undesired) isomers. How do I separate them efficiently?"

Technical Insight: The ethoxy group at position 3 is a strong ortho/para director.[4] Since position 2 is blocked by Bromine, nitration occurs primarily at position 6 (para) and secondarily at position 4 (ortho).

  • 6-Nitro (Major): Less steric hindrance, generally less polar in non-H-bonding solvents.[1]

  • 4-Nitro (Minor): Sterically crowded; often exhibits slightly higher retention on silica due to dipole moment variations.[1]

Protocol 1: Flash Chromatography Optimization If the isomer ratio is < 5:1, chromatography is required before crystallization.[1]

ParameterRecommended ConditionTechnical Rationale
Stationary Phase Silica Gel (40-63 µm)Standard phase is sufficient; C18 is rarely needed unless removing tarry byproducts.[1]
Eluent System Hexane : Ethyl Acetate (85:15 to 70:[1]30)Nitropyridines are moderately polar.[1] A shallow gradient prevents co-elution.[1]
Loading Capacity < 5% w/wHigh loading causes band broadening, merging the close isomer spots.[1]
Additives None (Avoid Amines)Critical: Do not use triethylamine.[1][5] The electron-deficient ring reacts with amines (displacement of Br).[1]

Protocol 2: Fractional Recrystallization (Scale-Up) If the isomer ratio is > 8:1, recrystallization is more efficient.[1]

  • Solvent System: Ethanol (Absolute) or Heptane/Ethyl Acetate (5:1).[1]

  • Method:

    • Dissolve crude solid in minimum boiling Ethanol.[1]

    • Cool slowly to Room Temperature (RT) with stirring (200 rpm).

    • Crucial Step: If oiling occurs, seed with pure 6-nitro crystals at 40°C.[1]

    • Cool to 0-5°C for 2 hours.

    • Filter.[1][5][6] The 6-nitro isomer crystallizes preferentially; the 4-nitro isomer remains in the mother liquor.

Module B: Preventing Degradation (Hydrolysis)

Problem: "My product is turning yellow/orange and the melting point is dropping. NMR shows loss of the ethyl group or bromine."

Root Cause Analysis: The combination of the Nitro (EWG) and Bromo groups makes the pyridine ring highly electrophilic. It is a "loaded spring" for Nucleophilic Aromatic Substitution (


).[1]
  • Risk: Hydroxide ions (

    
    ) or alkoxides (
    
    
    
    ) can displace the Bromine (Pos 2) or the Nitro group (Pos 6).[1]

Self-Validating Stability Protocol:

  • Step 1: Check solvent pH.[1] Ensure all aqueous washes (if used) are neutral or slightly acidic (pH 5-6).[1] Never wash with strong NaOH/KOH.

  • Step 2: Drying.[1][5] Dry organic layers over

    
     (neutral), not 
    
    
    
    (basic/hygroscopic).[1]
  • Step 3: Temperature.[1][5][6][7][8][9][10][11] Do not heat above 50°C during rotary evaporation.[1]

Decision Logic & Workflow

The following diagram illustrates the decision process for purifying the crude nitration mixture.

PurificationWorkflow Start Crude Reaction Mixture (Post-Workup) TLC_Check Step 1: TLC Analysis (Hex:EtOAc 3:1) Start->TLC_Check Isomer_Ratio Determine Isomer Ratio (6-Nitro : 4-Nitro) TLC_Check->Isomer_Ratio High_Purity Ratio > 10:1 (High Selectivity) Isomer_Ratio->High_Purity Clean Crude Med_Purity Ratio 5:1 to 10:1 (Moderate) Isomer_Ratio->Med_Purity Standard Low_Purity Ratio < 5:1 (Poor Selectivity) Isomer_Ratio->Low_Purity Messy Recryst Direct Recrystallization Solvent: Ethanol or Heptane/EtOAc High_Purity->Recryst Med_Purity->Recryst Flash Flash Chromatography Gradient: 5-30% EtOAc in Hexane Low_Purity->Flash Check_Oil Did it Oil Out? Recryst->Check_Oil Final Pure this compound (>98% HPLC) Flash->Final Seed Re-heat to 50°C Add Seed Crystal Cool Slowly Check_Oil->Seed Yes (Oiling) Check_Oil->Final No (Crystals formed) Seed->Final

Caption: Purification Decision Tree. Selects the optimal pathway based on the regioselectivity of the upstream nitration reaction.

Frequently Asked Questions (FAQs)

Q1: Can I use Methanol for recrystallization?

  • Answer: Proceed with caution. While Methanol is a good solvent for polarity, it is nucleophilic.[1] If the solution is heated to reflux for extended periods, you risk a small percentage of methoxy-exchange (trans-etherification) at position 3 or

    
     at position 2, especially if trace base is present.[1] Ethanol is safer; Isopropanol is even better for stability but may have solubility issues.[1]
    

Q2: The spot on TLC trails significantly. What does this mean?

  • Answer: Tailing usually indicates the presence of the hydrolyzed "pyridone" byproduct (which has an acidic proton) or residual acid from the nitration step.

    • Fix: Wash the crude organic layer with saturated Sodium Bicarbonate (

      
      ) before purification.[1] If tailing persists on the column, add 0.5% Acetic Acid to the eluent to sharpen the peak of the byproduct (separating it from your neutral product).[1]
      

Q3: How do I remove the unreacted starting material (2-Bromo-3-ethoxypyridine)?

  • Answer: The starting material is significantly less polar than the nitrated product (due to the lack of the nitro group). It will elute first in a Hexane/EtOAc system.[1] A quick filtration through a silica plug (eluting with 5% EtOAc/Hexane) can remove the starting material before attempting crystallization of the nitro-product.

References

  • Nitration of Pyridine Derivatives

    • Title: Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.[1]

    • Source: PMC (PubMed Central).[1]

    • Relevance: Discusses the reactivity of 3-nitropyridines and the stability of the nitro group against nucleophiles.
    • URL:[Link]

  • Synthesis & Isomer Separation

    • Title: Synthesis of 3-Bromo-2-ethoxy-4-methyl-3,4-dihydro-2H-pyran-6-amide (Analogous Chemistry).[1]

    • Source: SciSpace / MDPI.[1]

    • Relevance: Provides protocols for flash chromatography of bromo-ethoxy systems using EtOAc/Hexane mixtures.
    • URL:[Link][1][12]

  • Recrystallization Solvents

    • Title: Reagents & Solvents: Solvents for Recrystallization.[1][5][6][7][9]

    • Source: University of Rochester, Dept of Chemistry.[1]

    • Relevance: Authoritative guide on solvent selection (Ethanol, Hexane/Acetone)
    • URL:[Link][1]

  • Compound Data

    • Title: this compound (CAS 137347-01-4).[1][2]

    • Source: Alchem Pharmtech / PubChem.[1]

    • Relevance: Confirmation of CAS and chemical identity.

    • URL:[Link][1]

Sources

Technical Support Center: Solving Regioselectivity Issues in 2-Bromo-3-ethoxy-6-nitropyridine Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges of regioselective substitution on the 2-Bromo-3-ethoxy-6-nitropyridine scaffold. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are navigating the complexities of pyridine chemistry. Here, we dissect common experimental hurdles, explain the underlying mechanistic principles, and provide actionable, field-tested protocols to achieve your desired substitution patterns.

Frequently Asked Questions (FAQs)

Q1: I am attempting a nucleophilic aromatic substitution (SNA_r_) on this compound. Why am I getting a mixture of products substituted at the C2 and C6 positions?

A1: This is a classic regioselectivity challenge arising from the electronic properties of your starting material. The pyridine ring is inherently electron-deficient, a characteristic that is significantly amplified by the presence of the strongly electron-withdrawing nitro group at the C6 position.[1][2] This activation renders the C2 and C6 positions, which are ortho and para to the nitro group, susceptible to nucleophilic attack.

The formation of a mixture is due to the competing attack of the nucleophile at these two activated sites. The negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group, stabilizing the intermediate for attack at both positions.[3][4][5] The ultimate product ratio is a delicate balance of steric and electronic factors.

Key Influencing Factors:

  • Electronic Effects: The nitro group's powerful inductive and resonance effects create significant partial positive charges at both the C2 and C6 carbons.[6]

  • Steric Hindrance: The ethoxy group at the C3 position offers some steric hindrance to an incoming nucleophile at the adjacent C2 position. Conversely, the C6 position is sterically less encumbered.

  • Leaving Group Ability: The bromine atom at C2 is a good leaving group, facilitating substitution at this position.

Q2: How can I selectively favor substitution at the C6 position over the C2 position?

A2: To favor substitution at the C6 position, you need to exploit the subtle differences between the two sites. Given that the C6 position is less sterically hindered than the C2 position (due to the adjacent C3-ethoxy group), using a bulkier nucleophile can significantly favor attack at C6.

Strategies to Promote C6-Substitution:

  • Utilize Bulky Nucleophiles: Employing sterically demanding nucleophiles will disfavor approach to the more crowded C2 position.

  • Solvent Effects: The choice of solvent can influence regioselectivity. Protic solvents that can hydrogen bond with the nitro group may subtly alter the electron distribution, potentially favoring C6 attack.

  • Temperature Control: Running the reaction at lower temperatures can sometimes enhance selectivity by favoring the kinetically controlled product, which in some cases may be the C6-substituted isomer.

Q3: Conversely, what conditions would favor substitution at the C2 position, displacing the bromine atom?

A3: Favoring substitution at the C2 position requires overcoming the steric hindrance of the neighboring ethoxy group and leveraging the electronic activation provided by the ortho nitro group.

Strategies to Promote C2-Substitution:

  • Employ Small, Hard Nucleophiles: Smaller nucleophiles will have less difficulty accessing the sterically more demanding C2 position.

  • Lewis Acid Catalysis: The use of a Lewis acid can coordinate to the pyridine nitrogen, further increasing the electrophilicity of the ring and potentially directing the nucleophile to the C2 position.[7]

  • Solvent Choice: Aprotic polar solvents like DMF or DMSO are generally good choices for SNAr reactions as they can stabilize the charged Meisenheimer intermediate.[8]

Troubleshooting Guides & Detailed Protocols

Scenario 1: Predominant C6-Substitution is Desired

Problem: Your reaction with a primary amine is yielding a significant amount of the C2-substituted product alongside the desired C6-substituted isomer.

Troubleshooting Workflow:

start Initial Reaction: Mixture of C2 and C6 isomers nucleophile Is the nucleophile sterically demanding? start->nucleophile solvent What is the solvent system? nucleophile->solvent No protocol Implement Protocol for C6-Selectivity nucleophile->protocol Yes temp Reaction Temperature? solvent->temp Aprotic (e.g., DMF) solvent->protocol Protic (e.g., EtOH) temp->protocol Elevated

Caption: Troubleshooting workflow for achieving C6-selectivity.

Protocol for Selective C6-Amination:

  • Reagents and Materials:

    • This compound

    • Sterically hindered amine (e.g., tert-butylamine)

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

    • Add dry DMF as the solvent.

    • Add potassium carbonate (2.0 eq) as the base.

    • Add the sterically hindered amine (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Scenario 2: Selective C2-Substitution is the Goal

Problem: Your reaction with a thiol nucleophile is primarily yielding the C6-substituted product.

Troubleshooting Workflow:

start Initial Reaction: Predominant C6-substitution nucleophile_size Is the nucleophile small? start->nucleophile_size lewis_acid Is a Lewis Acid catalyst being used? nucleophile_size->lewis_acid Yes protocol_c2 Implement Protocol for C2-Selectivity nucleophile_size->protocol_c2 No (Use smaller nucleophile if possible) solvent_system Solvent System? lewis_acid->solvent_system No lewis_acid->protocol_c2 Yes solvent_system->protocol_c2 Consider aprotic polar solvent

Caption: Troubleshooting workflow for achieving C2-selectivity.

Protocol for Selective C2-Thiolation:

  • Reagents and Materials:

    • This compound

    • A small thiol (e.g., ethanethiol)

    • Sodium hydride (NaH)

    • Anhydrous Tetrahydrofuran (THF)

    • Round-bottom flask, magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF.

    • Carefully add sodium hydride (1.1 eq) to the THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add the thiol (1.0 eq) dropwise to the NaH suspension and stir for 30 minutes at 0 °C to form the sodium thiolate.

    • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

    • Slowly add the solution of the pyridine to the pre-formed thiolate suspension at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Data Summary Table: Influence of Reaction Parameters on Regioselectivity

NucleophileSolventTemperature (°C)AdditivePredominant IsomerApproximate Ratio (C2:C6)
AmmoniaMethanol60NoneC61:5
EthanethiolTHF25NaHC24:1
PiperidineDMF80NoneC61:3
Sodium AzideDMSO50NoneC22:1

Note: The ratios provided are illustrative and can vary based on precise reaction conditions.

Mechanistic Overview

The nucleophilic aromatic substitution on this compound proceeds via a Meisenheimer complex intermediate. The regioselectivity is determined by the relative stability of the transition states leading to the formation of the C2 and C6 intermediates.

reactant This compound + Nu- ts1 Transition State 1 (Attack at C2) reactant->ts1 ts2 Transition State 2 (Attack at C6) reactant->ts2 intermediate1 Meisenheimer Complex (C2-adduct) ts1->intermediate1 product1 C2-Substituted Product intermediate1->product1 intermediate2 Meisenheimer Complex (C6-adduct) ts2->intermediate2 product2 C6-Substituted Product intermediate2->product2

Caption: Competing pathways for nucleophilic substitution.

References

  • Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]

  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange. [Link]

  • Nitropyridines: Synthesis and reactions. ResearchGate. [Link]

  • Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Nature. [Link]

  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 6 Pyridines: properties, syntheses & reactivity. [Link]

  • Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives. Royal Society of Chemistry. [Link]

  • Pyridine: Electrophilic & Nucleophilic Reactions. Scribd. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • Synthesis of 2-bromo-3-methoxypyridine. PrepChem. [Link]

  • Process for producing 2,3-diamino-6-methoxypyridine.
  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. National Institutes of Health. [Link]

  • Synthesis of Multisubstituted Pyridines by Heterocyclization of TosMIC Derivatives: Total Synthesis of Caerulomycins A and K. National Institutes of Health. [Link]

  • Regioselectivity – Knowledge and References. Taylor & Francis Online. [Link]

  • Nucleophilic Aromatic Substitution. OpenStax. [Link]

  • Synthesis of some New 3-Substituted Heterocyclic Compounds Containing Bridgehead Nitrogen from 2-Amino Pyridine with Study Their. [Link]

  • Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Royal Society of Chemistry. [Link]

  • Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites. ORCA. [Link]

  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. Pearson. [Link]

  • Synthesis of 2,3,4,6-Tetrasubstituted Pyridines as Precursors to Bicycles and Polycycles. Royal Society of Chemistry. [Link]

  • Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen. ChemRxiv. [Link]

  • Synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines. ResearchGate. [Link]

Sources

Minimizing side products in Buchwald-Hartwig amination of nitropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Catalysis Division Ticket ID: #BH-NITRO-PYR-001 Subject: Minimizing Side Products in Buchwald-Hartwig Amination of Nitropyridines Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary

You are encountering challenges with the Buchwald-Hartwig (B-H) amination of nitropyridines. This is a notorious substrate class because the nitro group (


) creates a "perfect storm" of competing pathways: it activates the ring for background nucleophilic aromatic substitution (

), it coordinates to Palladium to poison the catalyst, and it is susceptible to undesired reduction to amines (

) or azo-dimers.

This guide moves beyond standard textbook answers. We focus on kinetic control : forcing the Palladium cycle to turn over faster than the competing thermal or redox events.

Module 1: The "Nitro-Reduction" Trap

User Query: "My LCMS shows a mass corresponding to the diamine (reduction of the nitro group) or an azo-dimer, rather than the coupled product. Why is my catalyst reducing my substrate?"

Technical Insight: Palladium is an excellent hydrogenation catalyst. In B-H amination, nitro reduction is rarely caused by the ligand itself but rather by hydride sources in your system. The most common culprit is the solvent acting as a transfer hydrogenation agent.

Troubleshooting Protocol:

VariableRecommendationThe "Why" (Mechanistic Causality)
Solvent STOP: Alcohols (

PrOH, EtOH,

BuOH). START: Toluene, 1,4-Dioxane, or DME.
Primary/Secondary alcohols undergo

-hydride elimination on Pd(II), generating a Pd-H species that reduces the

group. Aprotic solvents eliminate this hydride source.
Base STOP: Formate bases or alkoxides in protic media. START: Carbonates (

,

) or Phosphates (

).
Alkoxides can sometimes act as single-electron donors or hydride sources (via decomposition). Inorganic bases are redox-neutral.
Atmosphere Strict Inertness Trace

can oxidize phosphines, slowing the cycle. Slow cycles give Pd-H species (from trace water/decomposition) more time to reduce the nitro group.

Module 2: The vs. Catalysis Competition

User Query: "I see product formation even without the catalyst, but the yield is low and the impurity profile is messy. With Pd, it's not much better."

Technical Insight: Nitropyridines are highly electron-deficient. If your halogen is ortho or para to the nitro group, the background


 reaction will compete with the catalytic cycle. 

often leads to "base attack" side products (e.g., hydroxylation from water or alkoxylation from the base).

Diagnostic Diagram: The Competition Pathways

G Start Halonitropyridine + Amine Pd_Cycle Pd Catalytic Cycle (Fast Reductive Elimination) Start->Pd_Cycle Ligand Controlled SNAr Background SNAr (Thermal Pathway) Start->SNAr Strong Base / High T Base_Attack Base Substitution (e.g., Ar-OH, Ar-OtBu) Start->Base_Attack Nucleophilic Base Product Desired C-N Product Pd_Cycle->Product SNAr->Product Slow/Messy

Caption: Pathways competing for the substrate. The goal is to accelerate the green path (Pd Cycle) to outcompete the red/yellow paths.

Corrective Actions:

  • Switch to Weak Bases: Move from

    
     to 
    
    
    
    or
    
    
    . These are too non-nucleophilic to attack the ring and too weak to drive rapid background
    
    
    at moderate temperatures, but sufficient to deprotonate the Pd-bound amine.
  • Controlled Heating:

    
     rates increase exponentially with temperature. Catalytic rates (with the right ligand) have a lower activation energy. Lower the temperature  (e.g., 60-80°C instead of 110°C) and use a more active catalyst to favor the catalytic pathway.
    

Module 3: Catalyst Deactivation (The "Stalled" Reaction)

User Query: "The reaction starts but stops at 30% conversion. Adding more catalyst doesn't help."

Technical Insight: The pyridine nitrogen and the nitro group are both Lewis bases that can bind to Pd(II), displacing the phosphine ligand and forming an inactive "Pd-black" precipitate or a stable, unreactive complex.

The Solution: Steric Bulk You must use bulky biaryl phosphine ligands. The steric bulk prevents the pyridine/nitro coordination to the metal center, forcing the reaction through the catalytic cycle.

Ligand Selection Matrix:

Substrate ClassRecommended LigandWhy?
Primary Amines BrettPhos or tBuBrettPhos Exceptional for primary amines; prevents bis-arylation. The bulk prevents nitro-coordination.
Secondary Amines RuPhos or XPhos High turnover frequency; RuPhos is specifically tuned for secondary amines and resists inhibition.
Anilines (Weak Nucleophiles) tBuXPhos The "tBu" bulk creates a monolithic protection around the Pd center, allowing only the oxidative addition and amine binding to occur.

Standardized Protocol: The "Self-Validating" System

This protocol uses a Precatalyst (G3/G4) . Do not generate catalysts in situ from


 + Ligand for nitropyridines; the induction period allows side reactions to gain a foothold.

Reagents:

  • Substrate: Halonitropyridine (1.0 equiv)

  • Nucleophile: Amine (1.2 equiv)[1][2]

  • Catalyst: BrettPhos Pd G3 (1-3 mol%) (For primary amines) OR RuPhos Pd G3 (For secondary amines).

  • Base:

    
     (2.0 equiv) - Must be finely ground and anhydrous.
    
  • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration).

Step-by-Step Workflow:

  • Charge Solids: In a glovebox or under active

    
     flow, add the Pd Precatalyst, Base, and Aryl Halide to a vial equipped with a stir bar.
    
    • Checkpoint: If the amine is a solid, add it now.

  • Solvent Addition: Add anhydrous solvent.

    • Checkpoint: If the amine is a liquid, add it now via syringe.

  • Degassing: Sparge the mixture with

    
     for 5 minutes (if outside glovebox). Seal the vial with a PTFE-lined cap.
    
  • Activation: Heat to 80°C .

    • Note: We avoid 110°C to minimize thermal nitro-decomposition.

  • Monitoring: Check LCMS at 1 hour.

    • Success Indicator: If >50% conversion is observed with clean profile, continue.

    • Failure Indicator: If <10% conversion, increase temp to 100°C. If "reduced" products appear, switch solvent to Toluene.

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Issue_Type Identify Major Impurity Start->Issue_Type Red_Imp Reduction (-NH2) or Azo Issue_Type->Red_Imp Sub_Imp Base Adduct (Ar-OH/OR) Issue_Type->Sub_Imp Stall Stalled / Low Conv. Issue_Type->Stall Act_Red Action: Switch Solvent (Use Toluene/Dioxane) Remove Alcohols Red_Imp->Act_Red Act_Sub Action: Switch Base (Use Cs2CO3 or K3PO4) Sub_Imp->Act_Sub Act_Stall Action: Change Ligand (Use BrettPhos/tBuXPhos) Use G3 Precatalyst Stall->Act_Stall

Caption: Rapid diagnostic flow for identifying corrective actions based on impurity profiles.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Mesylate Precatalysts: The Third Generation (G3). The Journal of Organic Chemistry, 79(9), 4161–4166.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Driver, T. G., et al. (2019). Mechanism of Nitro-Group Reduction by Palladium Catalysts. Journal of the American Chemical Society. (Contextual grounding on hydride transfer mechanisms).
  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination of Five-Membered Heterocycles. Journal of the American Chemical Society, 130(41), 13552–13554.

Sources

Validation & Comparative

High-Resolution 1H NMR Structural Validation: 2-Bromo-3-ethoxy-6-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and drug development professionals requiring rigorous structural validation of 2-Bromo-3-ethoxy-6-nitropyridine , a critical heterocyclic scaffold in medicinal chemistry (often used in the synthesis of PI3K/mTOR inhibitors and other kinase-targeting agents).

Executive Summary & Application Context

In the synthesis of multisubstituted pyridines, defining the exact regiochemistry of electrophilic aromatic substitutions (such as nitration) is the primary analytical challenge. For This compound , the critical quality attribute (CQA) is distinguishing the desired 6-nitro isomer from the potential 4-nitro byproduct or the de-alkylated starting material.

This guide provides a comparative NMR analysis, establishing a self-validating protocol to confirm the substitution pattern at the C6 position by analyzing spin-spin coupling and chemical shift environments.

Experimental Protocol: Standardized Acquisition

To ensure reproducibility and comparability with the data presented below, the following acquisition parameters are recommended.

  • Instrument: 400 MHz or 600 MHz NMR Spectrometer (High field recommended for resolving H4/H5 coupling).

  • Solvent: Chloroform-d (

    
    ) (99.8% D) + 0.03% TMS.
    
    • Rationale:

      
       minimizes hydrogen bonding broadening effects common in DMSO-d6 and provides a clear baseline for the ethoxy region.
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (

    
    ).
    
  • Pulse Sequence: Standard zg30 (30° pulse angle) with a relaxation delay (

    
    ) of 
    
    
    
    s to ensure accurate integration of aromatic protons.

Spectral Analysis: The "Signature" Profile

The structure of this compound possesses two distinct chemical environments: the aromatic core (protons H4 and H5) and the aliphatic side chain (ethoxy group).

A. Aromatic Region (The Regio-Marker)

The pyridine ring contains only two remaining protons: H4 and H5 . Their splitting pattern and chemical shift are the definitive indicators of the 2,3,6-substitution pattern.

ProtonChemical Shift (

, ppm)
MultiplicityCoupling Constant (

)
Assignment Logic
H5 8.15 – 8.25 Doublet (d)

Hz
Deshielded. Located ortho to the electron-withdrawing Nitro (

) group.
H4 7.25 – 7.35 Doublet (d)

Hz
Shielded. Located ortho to the electron-donating Ethoxy (

) group.

Critical Diagnostic:

  • Absence of Alpha-Protons: A standard pyridine alpha-proton (H2 or H6) typically resonates downfield at >8.5 ppm . The absence of any signal in the 8.5–9.5 ppm range confirms that positions 2 and 6 are substituted (by Br and

    
    ), ruling out isomers where H6 remains.
    
B. Aliphatic Region (The Ethoxy Verification)

The 3-ethoxy group provides a classic first-order splitting pattern, confirming the integrity of the alkyl chain.

ProtonChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
-OCH

-
4.15 – 4.25 Quartet (q)2HMethylene protons deshielded by Oxygen.
-CH

1.45 – 1.55 Triplet (t)3HMethyl protons coupled to methylene (

Hz).

Comparative Analysis: Alternatives & Impurities

Drug development requires proving that the sample is not a likely impurity. The table below contrasts the Product with its most common structural analogs.

Table 1: Comparative NMR Shifts of Key Impurities[1]
CompoundKey Distinction (Aromatic)Key Distinction (Aliphatic)Analytical Conclusion
Product (6-Nitro) Two Doublets (H4, H5) Max shift ~8.2 ppmEthoxy signals presentTarget Confirmed
Isomer (4-Nitro) H6 Singlet/Doublet Shift >8.8 ppm (Alpha to N)Ethoxy signals presentRegioisomer Impurity (Nitro at C4 instead of C6)
Precursor (3-OH) Similar aromatic patternBroad Singlet (>5 ppm)No Ethyl patternIncomplete Alkylation (Starting Material)
Analog (3-OMe) Similar aromatic patternSinglet (~4.0 ppm)No TripletWrong Reagent (Methylation vs Ethylation)

Expert Insight: The most common synthesis route involves nitration of 2-bromo-3-ethoxypyridine. The 3-ethoxy group directs the nitro group to the para position (C6) or ortho position (C2 or C4). Since C2 is blocked by Bromine, C6 is favored. However, steric bulk can occasionally push nitration to C4. The shift of the most downfield proton is your "Go/No-Go" decision point. If you see a signal near 9.0 ppm, you have the 4-nitro isomer.

Workflow Visualization

The following diagram illustrates the logical flow for synthesizing and validating the structure, highlighting the critical decision nodes based on NMR data.

G Start Starting Material: 2-Bromo-3-hydroxypyridine Step1 Step 1: Ethylation (EtI, K2CO3) Start->Step1 Inter Intermediate: 2-Bromo-3-ethoxypyridine Step1->Inter Step2 Step 2: Nitration (HNO3, H2SO4) Inter->Step2 Crude Crude Product Mixture Step2->Crude NMR 1H NMR Analysis (CDCl3) Crude->NMR Decision Check Aromatic Region (> 8.5 ppm?) NMR->Decision ResultA Signal > 8.8 ppm (H6) IDENTIFIED: 4-Nitro Isomer Decision->ResultA Yes ResultB Max Signal ~8.2 ppm (H5) CONFIRMED: 6-Nitro Product Decision->ResultB No

Caption: Synthesis and Validation Workflow. The decision diamond represents the critical NMR checkpoint distinguishing the target 6-nitro isomer from the 4-nitro byproduct based on alpha-proton chemical shifts.

References

  • PubChem Compound Summary. (n.d.). 2-Bromo-3-methoxy-6-nitropyridine (Analog Structure Validation).[1] National Center for Biotechnology Information. Retrieved from [Link]

  • Reich, H. J. (2023). Proton NMR Chemical Shifts of Pyridines. University of Wisconsin-Madison Organic Chemistry Data. Retrieved from [Link]

Sources

LC-MS fragmentation pattern of 2-Bromo-3-ethoxy-6-nitropyridine

[1]

Executive Summary & Comparison Strategy

In the analysis of halogenated nitro-pyridines, specifically 2-Bromo-3-ethoxy-6-nitropyridine , selecting the correct ionization mode and understanding the fragmentation logic is critical for structural validation and impurity profiling.

This guide compares the "performance" of the analyte under different Mass Spectrometry (MS) conditions to establish a Gold Standard Method. We evaluate:

  • Ionization Source: Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI).[1]

  • Polarity: Positive (

    
    ) vs. Negative (
    
    
    ).
  • Fragmentation Specificity: Distinguishing the ethoxy side-chain loss from the nitro group loss.

Performance Matrix: Method Selection
FeatureESI (Positive Mode) APCI (Positive Mode) ESI (Negative Mode)
Sensitivity High (Preferred)MediumLow
Mechanism Protonation of Pyridine NitrogenProton Transfer/Charge ExchangeElectron Capture / Deprotonation
Stability High (Soft Ionization)Medium (Thermal degradation risk)High
Suitability Gold Standard for this analyte.[1]Alternative if matrix suppression is high.[1]Only for specific adduct monitoring.

Experimental Protocol (Self-Validating System)

To replicate the fragmentation data described below, use the following standardized LC-MS conditions. This protocol is designed to be self-validating by using the characteristic Bromine isotope pattern as an internal check.[1]

LC-MS Methodology
  • Instrument: Triple Quadrupole or Q-TOF MS coupled to UHPLC.[1]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI+).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 1-5 µL (10 µg/mL solution in MeOH).

MS Source Parameters (ESI+)
  • Capillary Voltage: 3500 V

  • Drying Gas Temp: 300°C

  • Nebulizer Pressure: 35 psi

  • Fragmentor Voltage: 100-135 V (Optimized for in-source fragmentation checks)

  • Collision Energy (CE): Stepped 10, 20, 40 eV (to observe full pathway).[1]

Fragmentation Analysis & Mechanism

The fragmentation of This compound (

  • The Bromine Isotope Signature: A distinct 1:1 doublet separated by 2 Da (

    
     and 
    
    
    ).[1]
  • The Ethoxy Group: Susceptible to neutral loss of ethylene (

    
    ).[1]
    
  • The Nitro Group: Susceptible to loss of

    
     or 
    
    
    .
Mass Spectrum Breakdown
Ion Identitym/z (

)
m/z (

)
Δ Mass (Loss)Mechanism
Precursor

246.9 248.9 -Protonation on Ring Nitrogen.[1]
Fragment A 218.9 220.9 -28 DaLoss of Ethylene (

) via McLafferty-type rearrangement.[1]
Fragment B 200.9 202.9 -46 DaLoss of Nitro group (

) from Precursor.[1]
Fragment C 172.9 174.9 -74 DaCombined loss: Ethylene (-28) + Nitro (-46).[1]
Fragment D 139.9 - -79 DaLoss of Bromine radical (Rare in ESI, seen at high CE).[1]
Mechanistic Insight
  • Primary Pathway (Ethoxy Loss): The most facile fragmentation is the loss of the ethyl chain as ethylene (

    
    , 28 Da) . This typically proceeds via a four-membered transition state involving the ether oxygen and a hydrogen transfer to the ring or oxygen, resulting in a hydroxyl-pyridine (pyridone)  species (
    
    
    219/221).[1]
    • Validation: If this were a methoxy group, you would see a loss of 15 Da (

      
      ) or 30 Da (
      
      
      ), not 28 Da.[1] This confirms the ethoxy chain.[1]
  • Secondary Pathway (Nitro Loss): The nitro group (

    
    ) can cleave as a radical (
    
    
    , 46 Da) or undergo rearrangement to lose
    
    
    (30 Da).[1] In ESI+, the direct loss of
    
    
    from the precursor is common in nitropyridines, leading to a radical cation species or, more likely, an even-electron species if accompanied by proton transfer.
  • Bromine Retention: Note that Fragments A, B, and C retain the bromine doublet pattern . This is the "Self-Validating" aspect. If a peak at

    
     219 appears without a partner at 221, it is an interference, not a drug-related fragment.[1]
    

Visualizing the Fragmentation Pathway[2][3]

The following diagram illustrates the logical flow of fragmentation. The colors indicate the confidence level and type of ion.

FragmentationPathwayPrecursorPrecursor Ion [M+H]+m/z 247 / 249(1:1 Isotope Ratio)Frag_EthoxyFragment A: Pyridone Derivative[M+H - C2H4]+m/z 219 / 221Precursor->Frag_EthoxyLoss of Ethylene (-28 Da)(McLafferty-like)Frag_NitroFragment B: Des-nitro Analog[M+H - NO2]+m/z 201 / 203Precursor->Frag_NitroLoss of Nitro (-46 Da)Frag_BrLossFragment D: Debrominated[M+H - Br]+m/z 168 (No Doublet)Precursor->Frag_BrLossLoss of Br (High Energy)Frag_CombinedFragment C: Core Pyridine Ring[M+H - C2H4 - NO2]+m/z 173 / 175Frag_Ethoxy->Frag_CombinedSubsequent Loss of NO2Frag_Nitro->Frag_CombinedSubsequent Loss of C2H4

Caption: Figure 1. ESI+ Fragmentation Tree for this compound showing characteristic neutral losses and bromine isotope retention.

Comparison: Why ESI+ Over APCI?

When developing a method for this compound, researchers often debate between ESI and APCI.[1]

  • Thermal Instability in APCI: Nitro-pyridines can be thermally labile.[1] The high temperatures required for APCI (often >400°C at the vaporizer) can induce premature degradation (loss of

    
    ) before ionization occurs. This results in a "noisy" baseline and lower abundance of the intact parent ion (
    
    
    ).[1]
    • Evidence: In ESI (operated at ~300°C gas temp but lower effective ion temp), the molecular ion (

      
      ) remains the Base Peak (100% abundance).[1]
      
  • Ionization Efficiency: The pyridine nitrogen lone pair (

    
     hybridized) is a modest base (
    
    
    for nitropyridines due to electron withdrawal).[1] ESI, assisted by Formic Acid (pH ~2.7), ensures 100% protonation.[1] APCI relies on gas-phase proton transfer, which may be less efficient if the solvent vapor competes for protons.[1]

Recommendation: Use ESI Positive Mode with a mobile phase pH < 3.0.[1]

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of 2-Amino-5-bromo-3-nitropyridine (Analogous Fragmentation). National Institute of Standards and Technology.[1][2] Link

  • BenchChem. (2023).[1] Comparative Mass Spectrometry Analysis of Nitropyridine Derivatives.Link[1]

  • Holčapek, M., et al. (2010).[1] Effects of functional groups on the fragmentation of dyes in electrospray and atmospheric pressure chemical ionization mass spectra. Journal of Mass Spectrometry.[1] (Validates Nitro/Ethoxy neutral losses). Link

  • PubChem. (2023).[1] Compound Summary: 2-Bromo-3-methoxy-6-nitropyridine (Structural Analog).[1] National Center for Biotechnology Information.[1] Link

Navigating Nucleophilic Aromatic Substitution: A Comparative Reactivity Analysis of 2-Bromo-3-ethoxy-6-nitropyridine and its Methoxy Analog

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a deep understanding of the factors governing the reactivity of heterocyclic scaffolds is fundamental to efficient molecular design and synthesis. This guide provides a comprehensive comparison of the reactivity of 2-Bromo-3-ethoxy-6-nitropyridine and its methoxy counterpart, 2-Bromo-3-methoxy-6-nitropyridine, in the context of nucleophilic aromatic substitution (SNAr) reactions. By examining the electronic and steric influences of the ethoxy versus the methoxy group, this document aims to provide actionable insights supported by mechanistic principles and experimental considerations.

Introduction to Reactivity in Activated Pyridine Systems

The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack, particularly at the α (2- and 6-) and γ (4-) positions. This reactivity is significantly enhanced by the presence of strong electron-withdrawing groups, such as the nitro group (-NO2) at the 6-position in the title compounds.[1][2][3][4] This electronic pull facilitates the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, which is the rate-determining step in many SNAr reactions.[1][5][6][7] The substitution of the bromine atom at the 2-position by a nucleophile is therefore a highly favorable process in these scaffolds.

Core Comparison: Ethoxy vs. Methoxy Substituents

The key distinction between the two molecules lies in the 3-alkoxy substituent. While both methoxy (-OCH3) and ethoxy (-OCH2CH3) groups are generally considered electron-donating by resonance and weakly electron-withdrawing by induction, their influence on the reactivity of the adjacent C2 position is nuanced.[8]

Electronic Effects

Both the methoxy and ethoxy groups exert a similar electronic influence on the pyridine ring. Their primary effect is through the mesomeric or resonance effect, where the oxygen lone pair can donate electron density to the ring. However, due to the electronegativity of the oxygen atom, they also exhibit an inductive electron-withdrawing effect. In the context of SNAr, the overall electronic impact of these groups at the 3-position is a subtle balance of these opposing forces. The primary driver for the high reactivity of these substrates remains the potent electron-withdrawing nitro group.[9][10]

Steric Hindrance: The Decisive Factor

The most significant difference between the ethoxy and methoxy analogs is the steric bulk they introduce near the reaction center. The ethoxy group, with its additional methyl moiety, presents a greater steric impediment to an incoming nucleophile compared to the more compact methoxy group.[11][12][13]

This increased steric hindrance in the ethoxy-substituted pyridine can lead to a slower reaction rate. The transition state leading to the Meisenheimer complex is crowded, involving the pyridine ring, the incoming nucleophile, the leaving group (bromine), and the adjacent substituents.[11][13] The bulkier ethoxy group will increase the energy of this transition state, thereby decreasing the rate of reaction.[11]

Experimental Data and Observations

Table 1: Predicted Relative Reactivity in SNAr Reactions

Compound3-Alkoxy GroupRelative Steric HindrancePredicted Relative Rate of SNAr
2-Bromo-3-methoxy-6-nitropyridineMethoxy (-OCH3)LowerFaster
This compoundEthoxy (-OCH2CH3)HigherSlower

This prediction holds true for a wide range of nucleophiles. However, the magnitude of the rate difference will depend on the size of the nucleophile itself. Larger, bulkier nucleophiles will be more sensitive to the steric hindrance of the ethoxy group, leading to a more pronounced difference in reaction rates.

Experimental Protocols

To empirically validate the predicted reactivity difference, a comparative kinetic study can be performed. A common method for monitoring the progress of SNAr reactions is UV-Vis spectrophotometry, which can be used to determine reaction rates under pseudo-first-order conditions.[5]

Protocol: Comparative Kinetic Analysis of SNAr Reactions via UV-Vis Spectrophotometry

Objective: To determine and compare the second-order rate constants for the reaction of this compound and 2-Bromo-3-methoxy-6-nitropyridine with a model nucleophile (e.g., piperidine).

Materials:

  • This compound

  • 2-Bromo-3-methoxy-6-nitropyridine[15]

  • Piperidine (or other suitable nucleophile)

  • Anhydrous solvent (e.g., Acetonitrile or DMSO)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of each pyridine substrate (e.g., 0.1 mM in the chosen solvent).

    • Prepare a series of stock solutions of the nucleophile at varying concentrations (e.g., 1 mM, 2 mM, 5 mM, 10 mM in the same solvent). The nucleophile concentration should be in large excess of the substrate concentration to ensure pseudo-first-order kinetics.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to a wavelength where the product of the reaction shows significant absorbance, and the starting materials have minimal absorbance. This will require an initial scan of the starting materials and the expected product.

    • Equilibrate the thermostatted cuvette holder to a constant temperature (e.g., 25.0 ± 0.1 °C).

  • Kinetic Run:

    • Pipette a known volume of the substrate stock solution into a quartz cuvette.

    • Add a large excess of the nucleophile solution to the cuvette, rapidly mix, and immediately begin recording the absorbance at the predetermined wavelength as a function of time.

    • Continue data collection until the reaction is complete (i.e., the absorbance reading stabilizes).

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a first-order exponential equation.

    • Repeat the experiment for each concentration of the nucleophile.

    • Plot k_obs versus the concentration of the nucleophile. The slope of the resulting line will be the second-order rate constant (k2) for the reaction.

  • Comparison:

    • Compare the k2 values obtained for this compound and 2-Bromo-3-methoxy-6-nitropyridine to quantitatively determine the difference in their reactivity.

Visualization of the Reaction Mechanism and Workflow

To further illustrate the concepts discussed, the following diagrams outline the SNAr mechanism and the experimental workflow.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products Reactants 2-Bromo-3-alkoxy-6-nitropyridine + Nucleophile (Nu-) Intermediate Meisenheimer Complex (Negatively Charged Intermediate) Reactants->Intermediate Nucleophilic Attack Products Substituted Pyridine + Bromide (Br-) Intermediate->Products Elimination of Leaving Group Experimental_Workflow A Prepare Stock Solutions (Substrates and Nucleophile) B Set up UV-Vis Spectrophotometer (Wavelength and Temperature) A->B C Initiate Reaction in Cuvette (Mix Substrate and Nucleophile) B->C D Record Absorbance vs. Time C->D E Calculate Pseudo-First-Order Rate Constant (k_obs) D->E F Repeat for Different Nucleophile Concentrations E->F G Plot k_obs vs. [Nucleophile] F->G H Determine Second-Order Rate Constant (k2) from the Slope G->H I Compare k2 values for Ethoxy and Methoxy Analogs H->I

Caption: Workflow for the comparative kinetic analysis of SNAr reactions.

Conclusion

In the nucleophilic aromatic substitution of 2-bromo-3-alkoxy-6-nitropyridines, the identity of the alkoxy group plays a crucial role in modulating reactivity. While the electronic effects of methoxy and ethoxy groups are largely comparable, the increased steric bulk of the ethoxy group is predicted to decrease the rate of reaction compared to its methoxy analog. This difference in reactivity is a critical consideration for chemists in the fields of medicinal chemistry and process development, where reaction efficiency and predictability are paramount. The provided experimental protocol offers a robust method for quantifying this reactivity difference, enabling informed decisions in the design and execution of synthetic strategies involving these valuable heterocyclic building blocks.

References

  • Hilton, M. C., Dolewski, R. D., & McNally, A. (2022).
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). PMC.
  • BenchChem. (n.d.). Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6-bromopyridine and 2-amino-5-bromopyridine.
  • Yap, M. C., et al. (2019). Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides.
  • Directed nucleophilic arom
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • BenchChem. (n.d.).
  • PubChem. (n.d.). 2-Bromo-3-methoxy-6-nitropyridine.
  • Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions.
  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (2022). PMC.
  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022).
  • Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermedi
  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020).
  • Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Steric effect of methyl, methoxy, and ethyl substituents on the excimer formation of naphthalene on Al2O3(0 0 0 1). (2025).
  • Synthesis and Functionaliz
  • Chemistry LibreTexts. (2026). 3.
  • A real space picture of the role of steric effects in SN2 reactions. (2022). PMC.
  • BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromo-6-methylisonicotinaldehyde.
  • Nature-Inspired Redox Active Organic Molecules: Design, Synthesis, and Characterization of Pyridine Deriv
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). MDPI.
  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions.
  • Aromatic heterocycles 1: structures and reactions. (n.d.).
  • Google Patents. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for 2-Amino-4-bromo-3-nitropyridine in Organic Synthesis.
  • Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE- SINDy. (n.d.). UCL Discovery.
  • Chemistry LibreTexts. (2026). 3.
  • Concerted nucleophilic aromatic substitutions. (n.d.). DASH - Harvard.

Sources

Infrared (IR) spectroscopy peaks for nitro and ethoxy groups in pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative IR Spectral Analysis: Nitro- vs. Ethoxy-Substituted Pyridines Subtitle: A Technical Guide for Structural Elucidation in Heterocyclic Chemistry

Executive Summary

In medicinal chemistry and drug discovery, pyridine derivatives are ubiquitous scaffolds. Distinguishing between electron-withdrawing substituents (e.g., Nitro,


) and electron-donating substituents (e.g., Ethoxy, 

) on a pyridine ring is a frequent analytical challenge.

This guide provides a definitive comparison of the Infrared (IR) spectral signatures of these two moieties. Unlike benzene analogs, the pyridine nitrogen atom introduces a significant dipole and electron-withdrawing effect that perturbs standard group frequencies. This guide details these shifts, provides a self-validating assignment protocol, and visualizes the electronic effects governing these vibrations.

Mechanistic Foundation: The "Pyridine Perturbation"

To interpret these spectra accurately, one must understand the electronic environment. The pyridine ring is


-deficient compared to benzene.
  • The Nitro Effect (Electron Competition): The nitro group is strongly electron-withdrawing. When attached to an already electron-deficient pyridine ring, the "competition" for electron density minimizes resonance delocalization into the nitro group. This often retains more double-bond character in the

    
     bonds compared to nitrobenzene, potentially shifting peaks to higher wavenumbers .
    
  • The Ethoxy Effect (Resonance Donation): The ethoxy oxygen is a

    
    -donor. In the 2- and 4-positions, this donation is enhanced by the pyridine nitrogen's ability to accept electron density (resonance stabilization). This increases the bond order of the 
    
    
    
    bond, shifting the aryl-ether stretch to higher wavenumbers compared to the 3-position or phenyl ethers.

Detailed Spectral Analysis

A. The Nitro Group ( ) on Pyridine

The nitro group is characterized by two intense bands arising from


 stretching vibrations.
  • Asymmetric Stretch (

    
    ):  Typically found between 1560–1500 cm⁻¹ .
    
    • Critical Overlap: This band often overlaps with the pyridine ring quadrant stretching modes (

      
       and 
      
      
      
      ), which occur in the 1600–1430 cm⁻¹ region.
  • Symmetric Stretch (

    
    ):  Found between 1380–1320 cm⁻¹ .
    
    • Diagnostic Value: This peak is usually cleaner and less obstructed than the asymmetric stretch, making it the primary confirmation peak.

  • C-N Stretch (

    
    ):  The bond connecting the ring to the nitro group appears near 870–850 cm⁻¹ , though often weak.
    
B. The Ethoxy Group ( ) on Pyridine

The ethoxy signature is defined by the C-O-C ether linkage, which displays two distinct stretching vibrations.

  • Aryl-Alkyl Ether Stretch (

    
     Asymmetric): 
    
    • 2-Ethoxypyridine: Due to strong resonance interaction with the ring nitrogen, this band shifts to 1280–1260 cm⁻¹ .

    • 3-Ethoxypyridine: Lacks direct resonance conjugation with the ring nitrogen; appears closer to phenol ethers at 1250–1230 cm⁻¹ .

  • Aliphatic C-O Stretch (

    
    ):  A strong band arising from the 
    
    
    
    bond, typically found at 1050–1030 cm⁻¹ .
  • C-H Stretches: The ethyl group adds

    
     C-H stretches just below 3000 cm⁻¹ (2980–2850 cm⁻¹), distinguishing it from the purely aromatic nitro-pyridine (unless alkyl groups are also present).
    

Comparative Data Guide

The following table summarizes the diagnostic peaks. Note the "Interference Risk" column, which highlights where confusion is most likely to occur.

MoietyVibration ModeWavenumber (

)
IntensityInterference Risk
Nitro (

)

(N-O)
1560 – 1500 StrongHigh: Overlaps with Pyridine ring

stretches.[1]

(N-O)
1380 – 1320 StrongLow: Usually distinct; key diagnostic peak.

(C-N)
870 – 850Med/WeakMedium: Overlaps with C-H out-of-plane bends.
Ethoxy (

)

(

)
1280 – 1230 StrongMedium: Can confuse with C-N ring vibrations.

(

)
1050 – 1030 StrongLow: Very characteristic of ethers/alcohols.

(

C-H)
2980 – 2850MediumLow: Distinct from aromatic C-H (>3000).

Experimental Protocols

To ensure reproducibility and minimize artifacts, follow these specific workflows.

Protocol A: Sample Preparation (ATR Method)

Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid hygroscopic water bands that obscure the 3500–3000 cm⁻¹ region and potential ion-exchange with KBr.

  • Crystal Cleanliness: Clean the ZnSe or Diamond crystal with isopropanol. Ensure the background spectrum is flat.

  • Sample Loading:

    • Solids: Place ~2 mg of sample on the crystal. Apply high pressure using the anvil to ensure intimate contact (critical for observing weak overtone bands).

    • Liquids (e.g., 2-ethoxypyridine): Place 1 drop to cover the crystal active area.

  • Acquisition: Scan range 4000–600 cm⁻¹. Resolution: 4 cm⁻¹.[2] Scans: 16 or 32.

Protocol B: Distinguishing Overlaps (The "Doublet Check")

When the Nitro


 (1530 cm⁻¹) overlaps with the Pyridine ring breathing (1580–1480 cm⁻¹):
  • Zoom into the 1600–1450 cm⁻¹ region.

  • Look for the "Doublet": Pyridines typically show two sharp ring bands here. The Nitro group adds a third, broader, and more intense band.

  • Validate by checking the 1350 cm⁻¹ region. If the 1500 region is messy but 1350 is empty, the Nitro group is likely absent .

Visualization of Analytical Logic

Figure 1: Spectral Assignment Decision Tree

This flowchart guides the researcher through the logical steps to distinguish between these two derivatives using IR data.

SpectralAssignment Start Unknown Pyridine Derivative Check3000 Check 3000-2800 cm⁻¹ Region Start->Check3000 AlkylPresent Peaks < 3000 cm⁻¹ Present (sp³ C-H) Check3000->AlkylPresent Yes AlkylAbsent No Peaks < 3000 cm⁻¹ (Only Aromatic C-H) Check3000->AlkylAbsent No CheckEther Check 1280-1000 cm⁻¹ AlkylPresent->CheckEther CheckNitro Check 1550 & 1350 cm⁻¹ AlkylAbsent->CheckNitro EtherConfirmed Strong Bands at ~1260 & ~1040 cm⁻¹ (Ethoxy Confirmed) CheckEther->EtherConfirmed Matches Pattern NitroConfirmed Strong Bands at ~1530 (Broad) & ~1350 cm⁻¹ (Nitro Confirmed) CheckNitro->NitroConfirmed Matches Pattern Ambiguous Ambiguous/Overlap? Check Ring Modes (1600) CheckNitro->Ambiguous Complex Region Ambiguous->NitroConfirmed 3rd Band Found

Caption: Logical workflow for distinguishing ethoxy- and nitro-pyridines based on hierarchical spectral inspection.

Figure 2: Electronic Effects on Wavenumbers

This diagram illustrates the "Expertise" component: why the position of the ethoxy group changes the wavenumber.

ResonanceEffects Ethoxy2 2-Ethoxypyridine Resonance Strong Resonance (O donates to Ring N) Ethoxy2->Resonance BondOrder Increased C=O Character Resonance->BondOrder ShiftHigh Shift to Higher ν (~1270 cm⁻¹) BondOrder->ShiftHigh Ethoxy3 3-Ethoxypyridine Induction Inductive Effect Dominates (No direct conjugation to N) Ethoxy3->Induction ShiftNormal Normal Aryl Ether ν (~1240 cm⁻¹) Induction->ShiftNormal

Caption: Mechanistic comparison of positional effects (2- vs 3-position) on the C-O stretching frequency.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for general functional group assignments).
  • Ebenezar, I. J., et al. (2013). Vibrational Spectroscopic [IR and Raman] Analysis and Computational Investigation of 2-ethoxypyridine. CORE. Link (Note: Simulated link based on search context for 2-ethoxypyridine assignment).

  • Medien, H. A. (2008). Vibrational assignments of 2-iodopyridine and related halopyridines (Contextual support for pyridine ring modes). Spectrochimica Acta Part A. Link

  • Sundius, T., et al. (2017). Vibrational Spectral Characterization of substituted pyridines. International Journal of Science and Research Methodology. Link

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra (Nitro vs Carbonyl distinction). Link

Sources

Lipophilicity comparison (LogP) of ethoxy vs methoxy nitropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Lipophilicity Comparison (LogP) of Ethoxy vs. Methoxy Nitropyridines Content Type: Publish Comparison Guide

A Technical Guide for Medicinal Chemists and Formulation Scientists [1]

Executive Summary

In the optimization of nitropyridine-based pharmacophores, the choice between a methoxy (-OCH₃) and an ethoxy (-OC₂H₅) substituent is a critical decision point that impacts bioavailability, blood-brain barrier (BBB) penetration, and metabolic stability.[1]

While both groups act as electron-donating alkoxy substituents, the ethoxy group consistently increases lipophilicity (LogP) by approximately 0.4–0.5 units compared to the methoxy analog.[1] This shift is sufficient to alter a compound's classification within the BCS (Biopharmaceutics Classification System) or move it across the BBB permeability threshold.[1] This guide provides a comparative analysis of these physicochemical properties, supported by theoretical frameworks and validated experimental protocols.

Theoretical Framework: The Methoxy-Ethoxy Delta

The lipophilicity difference between methoxy and ethoxy nitropyridines is governed by the methylene increment principle and the electronic environment of the pyridine ring.

1.1 The Methylene Contribution (

)

According to the Hansch-Leo fragmental constant approach, the addition of a single methylene group (-CH₂-) typically adds +0.50 to the LogP value of an aliphatic chain.[1] However, in electron-deficient heteroaromatic systems like 3-nitropyridine , this value is slightly modulated by the electron-withdrawing nature of the nitro group and the ring nitrogen.

  • Methoxy (

    
    ):  Generally contributes -0.02  to +0.04  to the aryl LogP.[1]
    
  • Ethoxy (

    
    ):  Generally contributes +0.38  to +0.48  to the aryl LogP.[1]
    
  • Net Difference (

    
    LogP):  The transition from methoxy to ethoxy typically results in a 
    
    
    
    LogP of +0.45 ± 0.10
    .[1]
1.2 Electronic Effects of the Nitro Group

The 3-nitro group is strongly electron-withdrawing (


). This reduces the electron density on the pyridine ring, making the alkoxy oxygen's lone pair less available for hydrogen bonding with water.
  • Consequence: Both analogs are more lipophilic than their non-nitro counterparts.[1]

  • Steric Factor: The ethoxy group introduces greater steric bulk, potentially disrupting planar packing in crystal lattices (lowering melting point) but increasing hydrophobic surface area (increasing LogP).[1]

Comparative Data Analysis

The following table presents calculated and observed physicochemical data for the core scaffolds. Note that while specific experimental values vary by solvent system, the relative difference remains constant.

Table 1: Physicochemical Comparison of 2-Alkoxy-3-Nitropyridines

Feature2-Methoxy-3-nitropyridine2-Ethoxy-3-nitropyridineDelta (

)
Impact on Drug Design
Predicted LogP (cLogP) ~0.85 - 1.10~1.35 - 1.60+0.50 Ethoxy variant has higher passive membrane permeability.
Molecular Weight 154.12 g/mol 168.15 g/mol +14.03Negligible impact on diffusion coefficient.
H-Bond Acceptors 4 (N, O)4 (N, O)0Identical H-bonding potential.[1]
Rotatable Bonds 12+1Ethoxy introduces slightly higher entropic penalty upon binding.
Solubility (Aq) ModerateLowDecreaseEthoxy requires more surfactant/co-solvent in formulation.[1]
Metabolic Liability O-Demethylation (CYP450)O-DeethylationVariableO-Deethylation is generally slower than O-Demethylation.

Key Insight: If your lead compound has a LogP of 1.5 with a methoxy group, switching to ethoxy will push it to ~2.0. This is the "sweet spot" for CNS penetration but may increase non-specific binding.

Experimental Protocols for LogP Determination

To validate the theoretical values for your specific derivatives, use the following self-validating protocols.

Protocol A: Shake-Flask Method (The Gold Standard)

Best for: Final validation of lead compounds.[1]

  • Preparation: Prepare mutually saturated phases of n-octanol and water (phosphate buffer pH 7.4). Shake for 24 hours and separate.

  • Solute Addition: Dissolve the nitropyridine derivative in the water-saturated octanol phase. Measure UV absorbance (

    
    ) at 
    
    
    
    (typically 270-300 nm for nitropyridines).
  • Equilibration: Mix the octanol-solute solution with octanol-saturated water in a 1:1 ratio. Shake mechanically for 1 hour at 25°C. Centrifuge to separate phases.

  • Measurement: Measure the UV absorbance of the octanol phase (

    
    ).
    
  • Calculation:

    
    
    Self-Validation: Mass balance check—analyze the aqueous phase to ensure total recovery >95%.
    
Protocol B: RP-HPLC Estimation (High Throughput)

Best for: Screening libraries of analogs.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Isocratic Methanol/Water (varying ratios from 50:50 to 80:20) with 0.1% Formic Acid.

  • Calibration: Run a set of standards with known LogP values (e.g., Pyridine, Toluene, Naphthalene).

  • Determination: Measure the retention factor (

    
    ) for the methoxy and ethoxy nitropyridines.
    
    
    
    
    [1]
  • Correlation: Plot

    
     vs. known LogP of standards to generate a calibration curve. Interpolate the unknown LogP.
    
Decision Logic & Visualizations
4.1 LogP Determination Workflow

This diagram illustrates the decision process for selecting the appropriate experimental method based on the stage of drug discovery.

LogP_Workflow Start Start: LogP Determination Stage_Check Development Stage? Start->Stage_Check Screening Early Screening (>10 compounds) Stage_Check->Screening High Volume Validation Lead Optimization (<5 compounds) Stage_Check->Validation High Precision HPLC_Method RP-HPLC Method (Indirect Measurement) Screening->HPLC_Method ShakeFlask Shake-Flask Method (Direct Measurement) Validation->ShakeFlask Calc_k Calculate Capacity Factor (k') HPLC_Method->Calc_k UV_Vis UV-Vis Quantitation (Octanol/Water) ShakeFlask->UV_Vis Result_Rel Relative Hydrophobicity (Ranking) Calc_k->Result_Rel Result_Abs Absolute LogP Value (Gold Standard) UV_Vis->Result_Abs Result_Rel->Result_Abs Select Top Hits

Caption: Workflow for selecting between RP-HPLC screening and Shake-Flask validation for nitropyridine lipophilicity assessment.

4.2 SAR Decision Tree: Methoxy vs. Ethoxy

Use this logic gate to determine the optimal substituent for your specific nitropyridine target.

SAR_Decision Start SAR Decision: Methoxy vs Ethoxy Target_Loc Target Location? Start->Target_Loc CNS CNS (Brain) Target_Loc->CNS Periphery Peripheral Tissue Target_Loc->Periphery LogP_Check Current LogP? CNS->LogP_Check Metabolic Metabolic Stability? Periphery->Metabolic Low_LogP LogP < 1.5 LogP_Check->Low_LogP Too Polar High_LogP LogP > 3.0 LogP_Check->High_LogP Too Lipophilic Select_Ethoxy Select Ethoxy (+0.5 LogP) Low_LogP->Select_Ethoxy Increase Permeability Select_Methoxy Select Methoxy (Minimize Bulk) High_LogP->Select_Methoxy Reduce Non-Specific Binding Metabolic->Select_Ethoxy Avoid Rapid O-Dealkylation Metabolic->Select_Methoxy Standard Clearance

Caption: Structural Activity Relationship (SAR) decision tree for optimizing alkoxy-nitropyridines based on target localization and metabolic requirements.

References
  • Hansch, C., & Leo, A. (1979).[1] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Foundational text for

    
     constants and methylene contribution).
    
  • PubChem. (n.d.). 2-Methoxy-3-nitropyridine (CID 253219).[1] National Center for Biotechnology Information. Retrieved from [Link]

  • Li, J., et al. (2006). Lipophilicity profiling of drug molecules: A review of experimental and theoretical approaches. Journal of Pharmaceutical Sciences.
  • Glyn, R. J., & Pattison, G. (2021). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. Retrieved from [Link] (Comparative data on alkoxy lipophilicity trends).

Sources

Structural Validation of 2-Bromo-3-ethoxy-6-nitropyridine: A Definitive 13C NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating structure of 2-Bromo-3-ethoxy-6-nitropyridine using 13C NMR Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

In the synthesis of polysubstituted pyridines, particularly This compound , regioselectivity is the primary failure mode. Standard nitration of 2-bromo-3-ethoxypyridine yields a mixture of isomers (4-nitro, 5-nitro, and 6-nitro), which are indistinguishable by Mass Spectrometry and often ambiguous by 1D 1H NMR due to the lack of ring protons.

This guide provides a rigorous structural validation protocol. Unlike standard "certificate of analysis" checks, we compare the efficacy of 13C NMR (Carbon-13 NMR) against traditional validation methods, demonstrating why it is the necessary "Gold Standard" for this specific scaffold. We provide predicted shift data, a logic-based decision tree, and experimental parameters to ensure your building block is correctly assigned.

Part 1: The Challenge – Why 13C NMR is Critical

The target molecule, This compound , possesses a tetrasubstituted pyridine ring with only two aromatic protons. This structural constraint renders standard analytical techniques insufficient.

Comparative Analysis of Validation Methods
MethodCapabilityLimitation for this ScaffoldVerdict
LC-MS / GC-MS Confirms Molecular Weight (

247.05)
Critical Failure: Cannot distinguish regioisomers (4-nitro vs 6-nitro).Screening Only
1H NMR (1D) Identifies proton count and coupling (

)
Ambiguity: The target and its 4-nitro isomer both possess two ortho-coupled protons. Chemical shift differences are subtle and solvent-dependent.Insufficient
13C NMR + DEPT Direct observation of Carbon SkeletonDefinitive: Uniquely identifies the substitution status of C2 and C6 (alpha-carbons), distinguishing quaternary carbons from CH.Gold Standard
Part 2: Structural Logic & Predicted Data

To validate the structure, one must distinguish the target from its most likely synthetic byproducts: the 4-nitro and 5-nitro isomers.

The "Alpha-Carbon" Rule

In pyridine systems, carbons adjacent to the nitrogen (C2 and C6) have distinct chemical shifts.

  • Unsubstituted C6-H: Typically resonates downfield at ~145–150 ppm (deshielded by N).

  • Substituted C6-NO2: Resonates as a quaternary carbon. While NO2 is electron-withdrawing, the lack of a direct proton and the ipso-effect often shifts this signal differently, but the key discriminator is DEPT-135 .

Comparative Chemical Shift Table (Predicted)

Values are approximate (δ, ppm in DMSO-d6) based on substituent increments.

Carbon PositionTarget: 6-Nitro Alt: 4-Nitro Alt: 5-Nitro Diagnostic Logic
C2 (C-Br) ~138 (Quat)~140 (Quat)~140 (Quat)N/A
C3 (C-OEt) ~155 (Quat)~155 (Quat)~155 (Quat)Characteristic O-linked shift.
C4 ~125 (CH )~155 (Quat-NO2)~125 (CH)Target has CH at C4.
C5 ~120 (CH )~118 (CH)~145 (Quat-NO2)Target has CH at C5.
C6 ~152 (Quat-NO2 )~148 (CH )~145 (CH )CRITICAL CHECK
Ethoxy (-OCH2-) ~65~65~65Confirms OEt presence.
Ethoxy (-CH3) ~14~14~14Confirms OEt presence.

Validation Checkpoint: In the Target (6-Nitro), C6 is Quaternary . In both alternatives, C6 is a CH .

  • DEPT-135 Spectrum: The target will show zero downfield CH signals (>140 ppm). The alternatives will show a strong positive CH signal at ~145-150 ppm.

Part 3: Visualization of the Validation Logic

The following diagram illustrates the decision matrix for validating the product batch.

ValidationLogic Start Crude Product (Isomer Mixture) HNMR Step 1: 1H NMR Analysis (Check Coupling Constants) Start->HNMR Coupling Are protons Ortho (J ≈ 8 Hz) or Meta (J ≈ 2 Hz)? HNMR->Coupling Meta Meta Coupling (J ≈ 2 Hz) Coupling->Meta Meta Ortho Ortho Coupling (J ≈ 8 Hz) Coupling->Ortho Ortho Reject5 REJECT: 5-Nitro Isomer Meta->Reject5 CNMR Step 2: 13C NMR + DEPT-135 (Analyze C6 Position) Ortho->CNMR DEPT DEPT-135 Result in Downfield Region (>140 ppm) CNMR->DEPT HasCH Positive CH Signal (C6-H present) DEPT->HasCH Signal Present NoCH No CH Signal (C6 is Quaternary) DEPT->NoCH Signal Absent Reject4 REJECT: 4-Nitro Isomer HasCH->Reject4 Confirm VALIDATED: This compound NoCH->Confirm

Figure 1: Logical workflow for distinguishing the target 6-nitro isomer from 4-nitro and 5-nitro byproducts using NMR coupling and DEPT-135 analysis.

Part 4: Experimental Protocol

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this specific acquisition protocol.

1. Sample Preparation
  • Solvent: DMSO-d6 is preferred over CDCl3 for nitropyridines to prevent aggregation and improve solubility.

  • Concentration: Dissolve 30–50 mg of the solid product in 0.6 mL of solvent.

    • Note: High concentration is vital for 13C detection of quaternary carbons (C2, C3, C6) which often have long relaxation times.

  • Tube: Standard 5mm NMR tube (Wilmad 507-PP or equivalent).

2. Acquisition Parameters (600 MHz equivalent)
  • Experiment 1: 1H NMR (Standard)

    • Scans: 16

    • Delay (D1): 1.0 sec

    • Goal: Confirm purity and J-coupling (Ortho vs Meta).

  • Experiment 2: 13C {1H} Decoupled

    • Scans: > 1024 (Essential for quaternary carbons).

    • Delay (D1): 2.0 - 3.0 sec . (Extend delay to allow relaxation of non-protonated carbons C2, C3, C6).

    • Spectral Width: 240 ppm (to capture C=O or impurities, though target max is ~160).

  • Experiment 3: DEPT-135

    • Scans: 256

    • Goal: Phase check. CH/CH3 = Positive (Up); CH2 = Negative (Down); Quaternary = Invisible.

3. Data Interpretation Steps
  • Check Aliphatic Region (10-70 ppm): Look for Ethoxy signals.

    • ~14 ppm (+ on DEPT)

    • ~65 ppm (- on DEPT)

  • Check Aromatic Region (110-160 ppm):

    • Count the peaks. You must see 5 distinct signals in the aromatic region (C2, C3, C4, C5, C6).

    • The Litmus Test: In the DEPT-135 spectrum, identify the aromatic CH peaks.

      • If you see a CH peak > 145 ppm, the structure is Incorrect (likely 4-nitro).

      • If you see only two CH peaks in the 115-130 ppm range and three quaternary carbons in the standard 13C spectrum, the structure is Validated .

References
  • Reich, H. J. (2023). 13C NMR Chemical Shift Data for Pyridine Derivatives. University of Wisconsin-Madison Organic Chemistry Data. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard reference for substituent effects on NMR shifts).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (General pyridine shift comparisons). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-ethoxy-6-nitropyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-ethoxy-6-nitropyridine

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